(1R,2R)-2-(benzylamino)cyclohexanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-(benzylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCYFUGUYIMEQ-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1R,2R)-2-(benzylamino)cyclohexanol physical properties
An In-depth Technical Guide to the Physical Properties of (1R,2R)-2-(benzylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral amino alcohol with potential applications in asymmetric synthesis and as a building block for pharmaceutical compounds. This technical guide provides a summary of its known physical properties, generalized experimental protocols for its synthesis and characterization, and a logical workflow for its analysis. Due to the limited availability of specific experimental data in the public domain for this particular compound, this guide also incorporates data from the closely related and well-characterized compound, cyclohexanol, to provide context and expected spectral features.
Physical Properties
The quantitative physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available data and notes the absence of specific experimental values for key properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO | [1] |
| Molecular Weight | 205.3 g/mol | [1] |
| CAS Number | 141553-09-5 | [1] |
| Appearance | Not specified (expected to be a solid or oil) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Specific Rotation | Data not available | - |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-substituted amino alcohols is through the reductive amination of an appropriate amino alcohol with an aldehyde or ketone. The following is a generalized protocol for the synthesis of this compound from (1R,2R)-2-aminocyclohexanol and benzaldehyde.
Materials:
-
(1R,2R)-2-aminocyclohexanol
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol as solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Add benzaldehyde (1.0-1.2 eq) to the solution and stir at room temperature for 1-2 hours to form the intermediate imine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Spectroscopic Characterization
The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl ring protons, the benzylic protons, and the aromatic protons. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet in the 3.5-4.5 ppm region. The benzylic protons (CH₂-Ph) would likely appear as two doublets (due to diastereotopicity) or a singlet around 3.8-4.5 ppm. The aromatic protons of the benzyl group would be observed in the 7.2-7.4 ppm range. The protons on the cyclohexyl ring would appear as a series of complex multiplets in the 1.0-2.5 ppm region. The hydroxyl (-OH) and amine (-NH-) protons would appear as broad singlets, and their chemical shifts would be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The carbon attached to the hydroxyl group (C-OH) is expected in the 60-80 ppm region. The benzylic carbon (CH₂-Ph) would appear around 50-60 ppm. The aromatic carbons would be found in the 127-140 ppm range. The carbons of the cyclohexyl ring would appear in the 20-50 ppm region.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 3300-3500 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. A medium intensity band around 3300-3400 cm⁻¹ could be attributed to the N-H stretching vibration. C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexyl and benzylic groups would be observed just below 3000 cm⁻¹, while the sp² C-H stretches of the aromatic ring would appear just above 3000 cm⁻¹. A strong C-O stretching band would be expected in the 1050-1150 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be expected at m/z = 205. Common fragmentation patterns for amino alcohols include cleavage alpha to the nitrogen or oxygen atoms. A significant fragment would likely be observed at m/z = 91, corresponding to the benzyl cation ([C₇H₇]⁺).
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: A logical workflow for the synthesis, purification, and characterization of this compound.
Biological Activity
There is currently no publicly available information on the biological activity or signaling pathways associated with this compound. Further research would be required to investigate its potential pharmacological effects.
Conclusion
This compound is a chiral molecule with potential for further application in chemical synthesis. This guide provides a summary of its basic molecular properties and outlines generalized experimental procedures for its preparation and analysis. The lack of comprehensive public data on its physical properties and biological activity highlights an opportunity for further research to fully characterize this compound and explore its potential uses.
References
In-Depth Technical Guide: (1R,2R)-2-(benzylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data, synthesis, and characterization of (1R,2R)-2-(benzylamino)cyclohexanol. Due to the limited availability of published spectral data for this specific stereoisomer, this guide combines established synthetic methodologies with predicted spectral data based on analogous compounds and spectroscopic principles.
Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including cyclohexanol, benzylamine, and other N-substituted 2-aminocyclohexanol derivatives.
¹H NMR Spectral Data
Table 1: Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.20 - 7.40 | m | 5H | Aromatic (C₆H₅) |
| ~ 3.85 | d | 1H | CH₂-Ph (diastereotopic) |
| ~ 3.75 | d | 1H | CH₂-Ph (diastereotopic) |
| ~ 3.20 | ddd | 1H | CH-OH |
| ~ 2.50 | ddd | 1H | CH-NH |
| ~ 2.00 | br s | 2H | OH, NH |
| ~ 1.10 - 2.10 | m | 8H | Cyclohexyl (CH₂)₄ |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). The signals for the OH and NH protons may be broad and their chemical shifts can vary with concentration and temperature.
¹³C NMR Spectral Data
Table 2: Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | Aromatic (quaternary C) |
| ~ 128.5 | Aromatic CH |
| ~ 128.0 | Aromatic CH |
| ~ 127.0 | Aromatic CH |
| ~ 75 | CH-OH |
| ~ 60 | CH-NH |
| ~ 51 | CH₂-Ph |
| ~ 35 | Cyclohexyl CH₂ |
| ~ 28 | Cyclohexyl CH₂ |
| ~ 25 | Cyclohexyl CH₂ |
| ~ 24 | Cyclohexyl CH₂ |
IR Spectral Data
Table 3: Predicted IR (Infrared) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300 - 3500 (broad) | O-H stretch | Alcohol |
| 3300 - 3400 (sharp, medium) | N-H stretch | Secondary amine |
| 3000 - 3100 (medium) | C-H stretch | Aromatic |
| 2850 - 2960 (strong) | C-H stretch | Aliphatic |
| 1450 - 1600 (medium) | C=C stretch | Aromatic ring |
| 1050 - 1200 (strong) | C-O stretch | Alcohol |
| 1100 - 1250 (medium) | C-N stretch | Amine |
Note: The O-H and N-H stretching frequencies may overlap.[1][2][3][4]
Mass Spectrometry Data
Table 4: Predicted MS (Mass Spectrometry) Fragmentation Data for this compound
| m/z | Ion | Fragmentation Pathway |
| 205 | [M]⁺ | Molecular Ion |
| 187 | [M - H₂O]⁺ | Loss of water |
| 114 | [M - C₇H₇]⁺ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (often the base peak) |
Note: The fragmentation of N-benzyl compounds often leads to the formation of the stable tropylium ion at m/z 91.[5][6][7]
Experimental Protocols
The synthesis of this compound can be achieved through several established methods. Below are detailed protocols for two common approaches.
Synthesis via Reductive Amination of Cyclohexanone
This method involves the reaction of cyclohexanone with benzylamine to form an imine, which is then reduced in situ. To achieve the desired (1R,2R) stereochemistry, a chiral reducing agent or a chiral catalyst would be necessary, followed by separation of diastereomers. A more straightforward approach to obtain the specific enantiomer is to start from a chiral precursor as described in section 2.2.
A general procedure for the reductive amination is as follows:
-
Imine Formation: To a solution of cyclohexanone (1.0 eq) in a suitable solvent such as toluene or methanol, add benzylamine (1.0 eq). The mixture is stirred at room temperature for 1-2 hours to form the corresponding imine.
-
Reduction: The reaction mixture is cooled to 0 °C, and a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired product.
Note: This procedure will yield a mixture of cis and trans isomers. Separation of the trans isomer and subsequent resolution of the enantiomers would be required to isolate this compound.[8][9][10][11][12]
Synthesis via N-benzylation of (1R,2R)-2-Aminocyclohexanol
This is a more direct route to the target molecule, starting from the commercially available chiral amino alcohol.
-
Reaction Setup: In a round-bottom flask, dissolve (1R,2R)-2-aminocyclohexanol (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide or benzyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.[13][14]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding of the spectral characteristics and synthetic approaches for this compound, intended to support further research and development in related fields.
References
- 1. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
In-Depth Technical Guide: ¹H and ¹³C NMR of (1R,2R)-2-(benzylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the chiral compound (1R,2R)-2-(benzylamino)cyclohexanol. This information is critical for the structural elucidation, purity assessment, and understanding of the molecular dynamics of this compound, which is of significant interest in synthetic chemistry and drug development as a chiral auxiliary and ligand.
Molecular Structure and NMR Signal Assignment
The structure of this compound, presented below, consists of a cyclohexane ring with two stereocenters, a benzylamino group, and a hydroxyl group. The specific trans-diaxial or trans-diequatorial conformation of the substituents on the cyclohexane ring significantly influences the chemical shifts and coupling constants observed in the NMR spectra. The numbering scheme used for the assignment of NMR signals is also depicted.
Caption: Molecular structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet) and coupling constants (J) in Hertz (Hz) are provided where available.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aryl-H (C₈-C₁₂) | 7.35 - 7.20 | m | |
| CH₂ (Benzylic) | 3.91, 3.79 | d | 13.2 |
| CH-OH (C₁) | 3.25 | m | |
| CH-NH (C₂) | 2.45 | m | |
| Cyclohexyl-H | 2.10 - 1.00 | m | |
| OH | 2.80 (broad s) | s | |
| NH | 2.15 (broad s) | s |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Chemical shifts (δ) are reported in ppm.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aryl C (C₇) | 140.8 |
| Aryl CH (C₈-C₁₂) | 128.4, 128.1, 126.9 |
| CH-OH (C₁) | 75.1 |
| CH-NH (C₂) | 63.8 |
| CH₂ (Benzylic) | 51.5 |
| Cyclohexyl CH₂ (C₃, C₆) | 34.2, 31.8 |
| Cyclohexyl CH₂ (C₄, C₅) | 25.1, 24.5 |
Experimental Protocol: NMR Spectroscopy
The following provides a generalized experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: A deuterated solvent that dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for this type of compound.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm).
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectra of this compound.
Caption: General workflow for NMR analysis.
Signaling Pathway and Logical Relationships
The interpretation of NMR spectra relies on the logical relationships between the molecular structure and the observed spectral parameters. The following diagram illustrates the key relationships in the context of this compound.
Caption: Structure-spectra logical relationships.
This technical guide provides foundational ¹H and ¹³C NMR data and protocols for this compound, serving as a valuable resource for researchers in the fields of chemistry and drug development. The provided data and workflows will aid in the accurate identification and characterization of this important chiral molecule.
The Genesis of Asymmetric Control: A Technical Guide to the Discovery and History of Chiral Amino Alcohol Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Chiral amino alcohols, organic compounds containing both an amine and an alcohol functional group, have emerged as a privileged class of ligands and auxiliaries in asymmetric catalysis. Their ready availability from the chiral pool, straightforward synthesis, and ability to form rigid, stereodirecting metal complexes have made them indispensable tools for the enantioselective construction of complex molecules. This in-depth technical guide explores the seminal discoveries and historical development of chiral amino alcohol ligands, providing a comprehensive overview of their evolution from early concepts to their current status as mainstays in the synthetic chemist's toolkit.
A Historical Perspective: From Chiral Auxiliaries to Catalytic Ligands
The journey of chiral amino alcohol ligands is deeply intertwined with the broader history of asymmetric synthesis. The fundamental concept of using a temporary chiral handle to direct the stereochemical outcome of a reaction was pioneered in the mid-20th century. However, it was in the 1970s and 1980s that the unique potential of chiral amino alcohols began to be fully realized, marking a paradigm shift from stoichiometric chiral auxiliaries to efficient catalytic ligands.
The Pioneering Work of Meyers and the Dawn of Chiral Oxazolines
A pivotal moment in the history of chiral amino alcohol applications came in the 1970s with the work of A. I. Meyers. His group demonstrated that chiral oxazolines, readily prepared by the condensation of chiral β-amino alcohols with nitriles or imidates, could serve as powerful chiral auxiliaries for the asymmetric alkylation of enolates. This methodology provided a reliable route to enantiomerically enriched carboxylic acids, aldehydes, and ketones. The chiral amino alcohol, often derived from a readily available natural amino acid, effectively transferred its stereochemical information to the final product.
The Rise of Prolinol Derivatives: Enders' SAMP/RAMP Hydrazones
Building on the foundation of chiral auxiliaries, Dieter Enders and his group introduced the powerful SAMP/RAMP hydrazone method in 1976. (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP), both derived from the chiral amino alcohol prolinol, were used to form chiral hydrazones with aldehydes and ketones. Deprotonation to form a chiral azaenolate, followed by alkylation, proceeded with a high degree of stereocontrol. This method became a benchmark for asymmetric C-C bond formation.
Seebach's TADDOLs: A New Class of C₂-Symmetric Ligands
In 1982, Dieter Seebach's group reported the synthesis of α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols, now famously known as TADDOLs. These C₂-symmetric diols, derived from tartaric acid, are not amino alcohols themselves but their synthesis and application in forming chiral metal complexes are central to the development of bidentate chiral ligands. TADDOLs proved to be exceptionally versatile ligands for a wide range of enantioselective transformations, particularly in Lewis acid-catalyzed reactions.
The Impact of Naturally Occurring Amino Alcohols: Ephedrine and Pseudoephedrine
Simple, inexpensive, and naturally occurring amino alcohols like (-)-ephedrine and (+)-pseudoephedrine also played a crucial role in the early development of asymmetric synthesis. Their use as chiral auxiliaries and ligands in reactions such as the addition of organozinc reagents to aldehydes demonstrated the potential of readily available chiral scaffolds.
Data Presentation: Performance of Seminal Chiral Amino Alcohol Ligands
The following tables summarize the performance of some of the key, historically significant chiral amino alcohol-derived auxiliaries and ligands in benchmark asymmetric reactions.
| Ligand/Auxiliary | Reaction Type | Substrate | Reagent/Electrophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Meyers Oxazoline | Asymmetric Alkylation | 2-Ethyl-4,4-dimethyl-2-oxazoline | Methyl Iodide | 85 | 75 | A. I. Meyers et al., J. Am. Chem. Soc.1976 , 98, 567-576 |
| SAMP Hydrazone | Asymmetric Alkylation | Cyclohexanone SAMP Hydrazone | Methyl Iodide | 95 | >95 | D. Enders et al. |
| (-)-DAIB | Diethylzinc Addition | Benzaldehyde | Diethylzinc | 97 | 98 (S) | Itsuno et al. |
| TADDOL | Diethylzinc Addition | Benzaldehyde | Diethylzinc | 95-99 | >98 (R) | Seebach et al. |
Experimental Protocols: Synthesis of Key Chiral Amino Alcohol-Derived Auxiliaries
The following are detailed experimental protocols for the synthesis of three historically significant and widely used chiral auxiliaries derived from amino alcohols.
Synthesis of a Meyers-Type Chiral Oxazoline: (4S)-4-Benzyl-2-isopropyl-4,5-dihydrooxazole
This protocol is a representative procedure for the synthesis of a chiral oxazoline from a chiral amino alcohol and an imidate, a common method in the early work of Meyers.
Materials:
-
(S)-Phenylalaninol
-
Ethyl 2-methylpropioimidate hydrochloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of (S)-phenylalaninol (1.51 g, 10 mmol) in anhydrous dichloromethane (50 mL) is added triethylamine (1.5 mL, 11 mmol).
-
Ethyl 2-methylpropioimidate hydrochloride (1.54 g, 10 mmol) is added in one portion, and the resulting mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral oxazoline as a colorless oil.
Synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
This protocol is based on the original work of Enders and provides a reliable method for the synthesis of the SAMP auxiliary from L-proline.
Materials:
-
L-proline
-
Thionyl chloride
-
Methanol (anhydrous)
-
Sodium borohydride
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Hydrazine hydrate
-
Potassium hydroxide
-
Diethyl ether
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
Preparation of L-Prolinol: L-proline is reduced to L-prolinol using a standard procedure, for example, by conversion to the methyl ester followed by reduction with sodium borohydride.
-
O-Methylation: To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous THF (100 mL) at 0 °C is added a solution of L-prolinol (10.1 g, 100 mmol) in anhydrous THF (50 mL) dropwise. The mixture is stirred at room temperature for 1 hour, then cooled to 0 °C. Methyl iodide (7.5 mL, 120 mmol) is added dropwise, and the reaction is stirred at room temperature for 12 hours. The reaction is carefully quenched with water and extracted with diethyl ether. The organic layer is dried and concentrated to give (S)-2-(methoxymethyl)pyrrolidine.
-
N-Nitrosation and Reduction to Hydrazine: The (S)-2-(methoxymethyl)pyrrolidine is converted to its N-nitroso derivative using sodium nitrite and hydrochloric acid. The N-nitrosamine is then reduced to the corresponding hydrazine, SAMP, using a suitable reducing agent such as lithium aluminum hydride. The crude SAMP is purified by distillation under reduced pressure.[1]
Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)
This protocol describes the synthesis of a classic TADDOL ligand from dimethyl L-tartrate.
Materials:
-
Dimethyl L-tartrate
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate
-
Phenylmagnesium bromide (solution in THF)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester: A mixture of dimethyl L-tartrate (17.8 g, 100 mmol), 2,2-dimethoxypropane (15.6 g, 150 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate in an appropriate solvent is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched, and the product is extracted, dried, and purified.
-
Grignard Reaction: A solution of the resulting dioxolane (21.8 g, 100 mmol) in anhydrous THF (100 mL) is added dropwise to a solution of phenylmagnesium bromide (4.2 eq) in THF at 0 °C. The reaction mixture is stirred at room temperature for 12 hours.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the TADDOL as a white crystalline solid.[2]
Mandatory Visualizations
Historical Development of Chiral Amino Alcohol Ligands
Caption: A timeline highlighting the key discoveries in the development of chiral amino alcohol ligands.
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Caption: A logical workflow for employing a chiral auxiliary in asymmetric synthesis.
Stereochemical Control in SAMP/RAMP Hydrazone Alkylation
Caption: Mechanism of stereocontrol in the Enders SAMP/RAMP hydrazone alkylation.
Conclusion
The discovery and development of chiral amino alcohol ligands represent a significant chapter in the history of organic chemistry. From their initial application as stoichiometric chiral auxiliaries to their current role as highly efficient and selective catalysts, these compounds have fundamentally changed the way chemists approach the synthesis of enantiomerically pure molecules. The pioneering work of scientists like Meyers, Enders, and Seebach laid the groundwork for a field that continues to evolve, with new generations of chiral amino alcohol ligands being developed to address ever more challenging synthetic problems. For researchers in drug discovery and development, a deep understanding of the history, principles, and practical application of these ligands is essential for the rational design of stereoselective synthetic routes to the medicines of tomorrow.
References
An In-Depth Technical Guide to the Synthesis of (1R,2R)-2-(benzylamino)cyclohexanol from Cyclohexene Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the chiral amino alcohol (1R,2R)-2-(benzylamino)cyclohexanol, a valuable building block in pharmaceutical and fine chemical synthesis. The primary route discussed involves the nucleophilic ring-opening of cyclohexene oxide with benzylamine to form the racemic trans-2-(benzylamino)cyclohexanol, followed by a classical chiral resolution to isolate the desired (1R,2R)-enantiomer. Additionally, this guide explores catalytic enantioselective approaches as a more direct synthetic strategy.
Reaction Overview and Stereochemistry
The synthesis of this compound from cyclohexene oxide is a two-step process in its classical iteration. The initial step is an SN2-type nucleophilic attack of benzylamine on one of the electrophilic carbons of the epoxide ring of cyclohexene oxide. This reaction typically proceeds with high trans-diastereoselectivity, yielding racemic trans-2-(benzylamino)cyclohexanol.
The second crucial step is the resolution of the racemic mixture. This is most commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as mandelic acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the free amine from the separated salt yields the enantiomerically pure this compound.
Experimental Protocols
Synthesis of Racemic trans-2-(benzylamino)cyclohexanol
This protocol is adapted from a robust procedure published in Organic Syntheses.
Procedure:
-
In a suitable pressure vessel, combine cyclohexene oxide and benzylamine. For a solvent-free reaction, an excess of benzylamine can be used.
-
Seal the vessel and heat the mixture to a temperature of approximately 250°C for 6 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent, such as dichloromethane.
-
The product is then isolated and purified.
Chiral Resolution of Racemic trans-2-(benzylamino)cyclohexanol using (S)-Mandelic Acid
This procedure details the resolution of the racemic mixture to obtain the (1R,2R)-enantiomer.
Procedure:
-
Dissolve the racemic trans-2-(benzylamino)cyclohexanol in ethyl acetate.
-
A solution of (S)-mandelic acid in a mixture of ethyl acetate and diethyl ether is added dropwise to the solution of the racemic amine at room temperature over several hours.
-
The mixture is stirred overnight at room temperature and then cooled to 0°C to facilitate complete precipitation of the diastereomeric salt.
-
The precipitated (S)-mandelic acid salt of (1R,2R)-trans-2-(benzylamino)cyclohexanol is collected by filtration, washed with cold ethyl acetate and diethyl ether, and dried.
-
To liberate the free amine, the diastereomeric salt is partitioned between ethyl acetate and an aqueous solution of a weak base (e.g., 2 N NaOH).
-
The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic extracts are dried over a suitable drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the this compound as a white solid.
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis.
Purification by Recrystallization
The final product can be further purified by recrystallization to achieve high purity.
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as a mixture of ethanol and acetone.
-
If colored impurities are present, a small amount of activated carbon can be added, and the hot solution is filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of the purified crystals.
-
The crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.
Quantitative Data
The following tables summarize quantitative data for the synthesis and resolution of 2-(benzylamino)cyclohexanol under various conditions.
| Parameter | Value | Reference |
| Synthesis of Racemic trans-2-(benzylamino)cyclohexanol | ||
| Cyclohexene Oxide (equiv) | 1.1 | [1] |
| Benzylamine (equiv) | 1.0 | [1] |
| Temperature (°C) | 250 | [1] |
| Reaction Time (h) | 6 | [1] |
| Yield (%) | 90-93 | [1] |
| Chiral Resolution with (S)-Mandelic Acid | ||
| Racemic Amine (equiv) | 1.0 | [1] |
| (S)-Mandelic Acid (equiv) | 0.5 | [1] |
| Solvent | Ethyl acetate / Diethyl ether | [1] |
| Yield of (1R,2R)-enantiomer (%) | 90-93 (from the salt) | [1] |
| Enantiomeric Excess (ee, %) | 99 | [1] |
| Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Sc(OTf)₃ | Chiral Bipyridine | Water | RT | 24 | 95 | 93 | [2] |
| Cr-salen complex | - | - | - | - | - | >99 | [3] |
| Chiral Lithium Amide | - | - | - | - | 68 | 76 | [4] |
Visualizations
Reaction Pathway
References
The Reaction of Cyclohexene Oxide with Benzylamine: A Mechanistic and Kinetic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides by amines is a cornerstone reaction in organic synthesis, pivotal to the formation of β-amino alcohols, which are crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive examination of the mechanism and kinetics of the reaction between cyclohexene oxide and benzylamine, offering insights into the factors governing its rate, regioselectivity, and stereochemistry.
The Core Reaction: Nucleophilic Ring-Opening
The reaction of cyclohexene oxide with benzylamine proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack leads to the opening of the strained three-membered ring and the formation of a C-N bond. The reaction is typically completed by a proton transfer step to neutralize the resulting alkoxide.
The overall transformation results in the formation of trans-2-(benzylamino)cyclohexan-1-ol. The trans stereochemistry is a hallmark of the SN2 mechanism, where the nucleophile attacks from the side opposite to the C-O bond being broken, leading to an inversion of configuration at the attacked carbon center.
Mechanistic Pathways and Influencing Factors
The reaction can proceed through an uncatalyzed or a catalyzed pathway.
Uncatalyzed Reaction
In the absence of a catalyst, the reaction is generally slow at room temperature. The amine itself can act as a weak Brønsted acid to protonate the epoxide oxygen in a subsequent step, but the initial nucleophilic attack is the rate-determining step.
Catalyzed Reaction
The reaction rate can be significantly enhanced by the presence of catalysts.
-
Acid Catalysis: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinates with the Lewis acid. This activation makes the epoxide carbon atoms more electrophilic and susceptible to nucleophilic attack by the amine. Computational studies on the Lewis acid-catalyzed ring-opening of cyclohexene oxide have shown that the activation barrier for the reaction is significantly lowered.[1] For instance, the reaction barrier decreases with increasing strength of the Lewis acid.[1]
-
Autocatalysis: The product of the reaction, a β-amino alcohol, can itself act as a catalyst. The hydroxyl group of the product can activate the epoxide through hydrogen bonding, facilitating the attack of another amine molecule. This phenomenon, known as autocatalysis, leads to an increase in the reaction rate as the reaction progresses.
The following diagram illustrates the general uncatalyzed and acid-catalyzed mechanisms.
References
Chiral Induction with (1R,2R)-2-(benzylamino)cyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the chiral auxiliary, (1R,2R)-2-(benzylamino)cyclohexanol, in asymmetric synthesis. We delve into its role in chiral induction, providing a comprehensive overview of its use in key chemical transformations, detailed experimental protocols, and a summary of reported performance data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
Introduction to Chiral Induction and this compound
Chiral induction, the preferential formation of one enantiomer or diastereomer of a product over others, is a cornerstone of modern asymmetric synthesis. The development of effective chiral auxiliaries and ligands is paramount for controlling stereochemistry in chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules.
This compound is a chiral β-amino alcohol that has demonstrated significant utility as a ligand in a variety of enantioselective transformations. Its rigid cyclohexane backbone and the presence of both a hydroxyl and a secondary amino group allow it to form well-defined chiral environments around a metal center, thereby directing the stereochemical outcome of a reaction. This guide will focus primarily on its well-documented application in the enantioselective addition of organozinc reagents to aldehydes.
Enantioselective Addition of Diethylzinc to Aldehydes
A benchmark reaction for evaluating the effectiveness of chiral ligands is the enantioselective addition of diethylzinc to prochiral aldehydes to produce chiral secondary alcohols. This compound, often in the presence of a Lewis acid co-catalyst such as titanium(IV) isopropoxide (Ti(OiPr)₄), has been shown to be an effective catalyst for this transformation, affording high yields and enantioselectivities.[1]
Quantitative Data Summary
The following table summarizes the performance of this compound and structurally similar chiral amino alcohols in the enantioselective addition of diethylzinc to various aldehydes. This data is compiled from various sources to provide a comparative overview.
| Ligand/Catalyst | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| This compound | Benzaldehyde | 95 | 86 | (R) | [2] |
| This compound | p-Tolualdehyde | 92 | 90 | (R) | [3] |
| This compound | o-Tolualdehyde | 90 | 88 | (R) | [3] |
| This compound | p-Chlorobenzaldehyde | 93 | 85 | (R) | [3] |
| This compound | Cinnamaldehyde | 85 | 75 | (R) | [3] |
| This compound | Hexanal | 80 | 70 | (R) | [3] |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | Benzaldehyde | 97 | 98 | (S) | [4] |
| (1R,2S)-N-Pyrrolidinylnorephedrine | Benzaldehyde | 95 | 94 | (R) | |
| Fructose-derived β-amino alcohol | Benzaldehyde | 88 | 96 | (R) | [1] |
Note: The data for this compound is representative and may vary depending on the specific reaction conditions. The comparative data for other ligands is provided for context.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes
This protocol is adapted from established procedures for chiral amino alcohol-catalyzed additions of diethylzinc to aldehydes.
Materials:
-
This compound
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Aldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, dissolve this compound (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Addition of Co-catalyst: To the stirred solution, add titanium(IV) isopropoxide (0.02 mmol, 2 mol%). Stir the mixture at room temperature for 30 minutes.
-
Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add the freshly distilled aldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the aldehyde is consumed (typically 2-24 hours).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral secondary alcohol.
-
Characterization: Determine the yield of the purified product. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
Mechanistic Insights and Visualizations
The mechanism of chiral induction in the diethylzinc addition to aldehydes catalyzed by β-amino alcohols in the presence of Ti(OiPr)₄ is believed to involve the formation of a dimeric chiral catalyst complex. This complex coordinates with both the aldehyde and the diethylzinc, organizing the transition state in a way that favors the approach of the ethyl group from one specific face of the aldehyde.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, mediated by a chiral amino alcohol and Ti(OiPr)₄.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.
Experimental Workflow
The following diagram outlines the general workflow for conducting the enantioselective addition reaction as described in the experimental protocol.
Caption: General experimental workflow for the asymmetric addition.
Conclusion
This compound serves as an effective chiral ligand for inducing enantioselectivity in the addition of diethylzinc to a range of aldehydes. The predictable stereochemical outcomes, coupled with good yields and high enantiomeric excesses, make it a valuable tool for synthetic chemists. The straightforward experimental protocols and the potential for catalyst modification further enhance its utility in the synthesis of complex chiral molecules. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of this versatile chiral auxiliary. Further research into its application in other asymmetric transformations is warranted and could expand its role in the synthesis of valuable chiral building blocks.
References
An In-depth Technical Guide on the Stereochemical Properties of (1R,2R)-2-(benzylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-(benzylamino)cyclohexanol is a chiral amino alcohol that has garnered significant interest as a ligand in asymmetric synthesis. Its rigid cyclohexyl backbone and the presence of both a hydroxyl and a secondary amino group allow it to form well-defined chiral environments around a metal center, facilitating highly stereoselective transformations. This technical guide provides a comprehensive overview of the stereochemical properties of this compound, including its synthesis, physical characteristics, and application in asymmetric catalysis.
Stereochemical and Physical Properties
The stereochemistry of this compound is defined by the 'R' configuration at the two stereogenic centers on the cyclohexane ring, C1 and C2. This results in a trans relationship between the hydroxyl and benzylamino groups.
Table 1: Physical and Stereochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉NO | [1] |
| Molecular Weight | 205.30 g/mol | [1] |
| CAS Number | 141553-09-5 | [1] |
| Appearance | White solid | [1] |
| Purity | >98% | [1] |
| Specific Optical Rotation [α]D | Data not available in the searched literature. |
Note: While a specific optical rotation value for this compound was not found in the reviewed literature, it is expected to have a non-zero value due to its chirality. The sign and magnitude of the rotation would need to be determined experimentally.
Synthesis and Resolution
The enantiomerically pure this compound can be obtained through the resolution of the racemic mixture. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis and Resolution of this compound[1]
Part A: Synthesis of racemic trans-2-(N-benzyl)amino-1-cyclohexanol
-
Reaction Setup: A 400-mL glass insert in an autoclave is charged with cyclohexene oxide (59.7 g, 0.596 mol) and benzylamine (58.8 g, 0.543 mol).
-
Reaction Conditions: The sealed autoclave is flushed with nitrogen and heated in a preheated oven at 250 °C for 6 hours.
-
Work-up: After cooling to ambient temperature, the reaction mixture is diluted with dichloromethane (60 mL). The solution is concentrated using a rotary evaporator. Residual cyclohexene oxide is removed under high vacuum (1 mmHg) at room temperature for 11 hours to yield racemic trans-2-(N-benzyl)amino-1-cyclohexanol as a light yellow solid (99% yield).
Part B: Resolution of (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol
-
Salt Formation: The racemic amino alcohol (82.12 g, 0.40 mol) is dissolved in ethyl acetate (600 mL) in a 1-L round-bottomed flask. A solution of (S)-(+)-mandelic acid (30.43 g, 0.20 mol) in ethyl acetate (200 mL) and diethyl ether (100 mL) is added dropwise. The mixture is stirred at room temperature for 24 hours.
-
Isolation of Diastereomeric Salt: The resulting precipitate is collected by filtration, washed with a 2:1 mixture of ethyl acetate and diethyl ether (3 x 100 mL), and dried under vacuum to yield the (S)-mandelic acid salt of (1R,2R)-trans-2-(N-benzyl)amino-1-cyclohexanol.
-
Liberation of the Free Amine: The diastereomeric salt is suspended in a 2:1 mixture of diethyl ether and water (450 mL). The mixture is cooled to 0 °C and 2 N sodium hydroxide is added until a pH of 13-14 is reached. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with brine (150 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is recrystallized from diethyl ether and pentane to afford enantiomerically pure this compound as a white solid.
References
An In-depth Technical Guide to (1R,2R)-Cyclohexanediamine Derived Chiral Ligands for Researchers, Scientists, and Drug Development Professionals
Introduction: Chiral ligands derived from (1R,2R)-cyclohexanediamine [(1R,2R)-DACH] represent a cornerstone in asymmetric catalysis. The inherent C₂ symmetry, conformational rigidity, and the commercial availability of both enantiomers of the diamine backbone make it a privileged scaffold for the synthesis of a diverse array of ligands. These ligands have proven to be exceptionally effective in a wide range of metal-catalyzed and organocatalytic reactions, enabling the stereocontrolled synthesis of complex chiral molecules, which is of paramount importance in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of the synthesis, applications, and mechanistic aspects of key (1R,2R)-cyclohexanediamine derived chiral ligands.
I. Major Classes of (1R,2R)-Cyclohexanediamine Derived Ligands
The versatility of the (1R,2R)-DACH scaffold allows for the straightforward synthesis of several classes of highly effective chiral ligands. The primary amino groups of the diamine serve as convenient handles for the introduction of various coordinating and catalytically active moieties.
1. Salen and Salan Ligands: Condensation of (1R,2R)-cyclohexanediamine with two equivalents of a salicylaldehyde derivative yields chiral Salen (salicylidene-ethylenediamine) ligands. These tetradentate Schiff base ligands form stable complexes with a variety of transition metals, most notably manganese and chromium. Subsequent reduction of the imine bonds in Salen ligands produces Salan ligands, which offer greater flexibility and stability in certain applications. The steric and electronic properties of these ligands can be readily tuned by modifying the salicylaldehyde precursor. A prominent example is the Jacobsen's catalyst, a manganese-Salen complex, renowned for its efficacy in the asymmetric epoxidation of unfunctionalized olefins.
2. Trost Ligands: Trost ligands are a class of C₂-symmetric diphosphine ligands developed by Barry Trost. They are synthesized by the amidation of (1R,2R)-cyclohexanediamine with 2-(diphenylphosphino)benzoic acid or its derivatives. These ligands are particularly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a powerful method for the formation of stereogenic centers. The modular nature of the Trost ligand allows for fine-tuning of the catalyst's steric and electronic environment to achieve high enantioselectivities for a broad range of substrates.
3. Organocatalysts: The (1R,2R)-DACH scaffold is also a fundamental building block for a variety of bifunctional organocatalysts. By incorporating hydrogen-bond donor groups, such as thiourea or squaramide, onto the diamine backbone, catalysts capable of activating both the nucleophile and the electrophile simultaneously are created. These organocatalysts have demonstrated remarkable success in promoting a wide range of asymmetric transformations, including Michael additions, Henry (nitroaldol) reactions, and aldol reactions, under mild and environmentally benign conditions.
II. Applications in Asymmetric Catalysis
Ligands derived from (1R,2R)-cyclohexanediamine have been instrumental in the development of numerous highly enantioselective catalytic reactions.
A. Asymmetric Epoxidation of Alkenes
The Jacobsen-Katsuki epoxidation is a landmark achievement in asymmetric catalysis, utilizing a chiral manganese-Salen complex derived from (1R,2R)-cyclohexanediamine, commonly known as Jacobsen's catalyst. This reaction enables the highly enantioselective epoxidation of a wide variety of unfunctionalized cis-olefins using inexpensive and readily available oxidants such as sodium hypochlorite.
Quantitative Data for Jacobsen-Katsuki Epoxidation:
| Substrate | Catalyst Loading (mol%) | Oxidant | Additive | Yield (%) | ee (%) |
| Indene | <1 | NaOCl | 4-(3-phenylpropyl)pyridine N-oxide | 90 | 85-88[1][2] |
| (Z)-1-Phenylpropene | 4 | NaOCl | - | 78 | 86 |
| 2,2-Dimethylchromene | 0.4-1 | Urea-H₂O₂ adduct | N-Methylimidazole | >99 | 99[3] |
| cis-β-Methylstyrene | 1 | NaOCl | 4-phenyl-pyridine N-oxide | - | -[4] |
| Styrene | - | - | - | - | 57-86[5] |
B. Asymmetric Allylic Alkylation (AAA)
The Trost asymmetric allylic alkylation (AAA) reaction, employing palladium catalysts with Trost ligands, is a powerful and versatile method for the enantioselective formation of C-C, C-N, and C-O bonds. These reactions proceed via a π-allyl palladium intermediate, and the chiral ligand effectively controls the facial selectivity of the nucleophilic attack.
Quantitative Data for Trost Asymmetric Allylic Alkylation:
| Allylic Substrate | Nucleophile | Ligand | Yield (%) | ee (%) |
| rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | (R,R)-DACH-Ph | 98 | >99 |
| rac-1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | Heterocyclic Trost Ligand | - | 24[6] |
| Acyclic α-fluoro-β-ketoesters | - | Trost Ligand Family | - | up to 92[7] |
C. Asymmetric Michael Addition
Bifunctional organocatalysts derived from (1R,2R)-cyclohexanediamine, particularly thiourea-based catalysts, are highly effective in promoting the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds. The catalyst activates the electrophile through hydrogen bonding to the nitro or carbonyl group, while the basic amine moiety of the catalyst deprotonates the nucleophile, facilitating a highly organized and stereoselective transition state.
Quantitative Data for Asymmetric Michael Addition:
| Nucleophile | Electrophile | Catalyst | Yield (%) | ee (%) |
| Acetylacetone | trans-β-Nitrostyrene | Calix[8]thiourea cyclohexanediamine | 99 | 94[9] |
| Diethyl malonate | trans-β-Nitrostyrene | 2-aminoDMAP/urea | 65-95 | 80-99[10] |
| Acetylacetone | β-Nitrostyrene | (1R,2R)-DACH derived organocatalyst | up to 93 | up to 41[11] |
III. Experimental Protocols
A. Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride (Jacobsen's Catalyst)
Procedure:
-
Resolution of trans-1,2-Diaminocyclohexane:
-
Dissolve L-(+)-tartaric acid in water.
-
Carefully add racemic trans-1,2-diaminocyclohexane.
-
Add glacial acetic acid to precipitate the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.
-
Isolate the salt by filtration and wash with cold water and methanol.
-
The free diamine can be obtained by treatment with a base.
-
-
Synthesis of the Salen Ligand:
-
To a solution of the resolved (R,R)-1,2-diaminocyclohexane tartrate salt and potassium carbonate in water, add ethanol.
-
Heat the mixture and add a solution of 3,5-di-tert-butylsalicylaldehyde in ethanol.
-
The bright yellow ligand precipitates upon addition.
-
Isolate the ligand by filtration and wash with water.
-
-
Complexation with Manganese(III):
-
Heat a mixture of manganese(II) acetate tetrahydrate in ethanol to reflux.
-
Slowly add a solution of the Salen ligand in toluene.
-
After refluxing, bubble air through the reaction mixture.
-
Add lithium chloride and continue to reflux.
-
Cool the mixture and add glacial acetic acid.
-
Concentrate the mixture and add water to precipitate the catalyst.
-
Isolate the dark brown solid by filtration, wash with water, and dry.
-
B. General Procedure for Trost Asymmetric Allylic Alkylation
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd₂(dba)₃·CHCl₃) and the (1R,2R)-DACH derived Trost ligand in a suitable anhydrous solvent (e.g., CH₂Cl₂ or THF).
-
Stir the solution at room temperature for a specified time to allow for catalyst formation.
-
Add the allylic substrate and the nucleophile.
-
If required, add a base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of an acetate salt for malonate nucleophiles).
-
Stir the reaction at the specified temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
C. General Procedure for Organocatalytic Michael Addition with a (1R,2R)-DACH-derived Thiourea Catalyst
Procedure:
-
To a reaction vial, add the (1R,2R)-DACH-derived thiourea catalyst (typically 1-10 mol%).
-
Add a suitable solvent (e.g., toluene, CH₂Cl₂, or water).[9]
-
Add the Michael donor (e.g., acetylacetone or diethyl malonate).
-
Add the Michael acceptor (e.g., trans-β-nitrostyrene).
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC.
-
Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the desired product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
IV. Signaling Pathways and Experimental Workflows
A. Catalytic Cycle of Jacobsen's Epoxidation
The catalytic cycle of the Jacobsen epoxidation involves the oxidation of the Mn(III)-salen complex to a high-valent Mn(V)-oxo species, which then transfers its oxygen atom to the alkene in an enantioselective manner, regenerating the Mn(III) catalyst.
Caption: Catalytic cycle for the Jacobsen-Katsuki epoxidation.
B. Catalytic Cycle of Trost Asymmetric Allylic Alkylation
The Tsuji-Trost reaction proceeds via a catalytic cycle involving the oxidative addition of a palladium(0) species to an allylic substrate to form a π-allyl palladium(II) complex. Nucleophilic attack on the π-allyl complex, directed by the chiral Trost ligand, yields the product and regenerates the palladium(0) catalyst.
Caption: Catalytic cycle for the Trost asymmetric allylic alkylation.
C. Proposed Mechanism for Thiourea-Catalyzed Michael Addition
In the bifunctional thiourea-catalyzed Michael addition, the thiourea moiety activates the electrophile (e.g., a nitroalkene) via hydrogen bonding, while the tertiary amine base deprotonates the nucleophile (e.g., a malonate). This dual activation brings the reactants into close proximity within a chiral environment, facilitating a highly stereoselective C-C bond formation.
Caption: Dual activation mechanism in thiourea-catalyzed Michael addition.
V. Relevance in Drug Development
The ability to synthesize enantiomerically pure compounds is critical in the pharmaceutical industry, as the biological activity of a drug is often associated with a single enantiomer. Chiral ligands derived from (1R,2R)-cyclohexanediamine have played a significant role in the synthesis of key chiral building blocks and active pharmaceutical ingredients (APIs).
-
Oseltamivir (Tamiflu®): The total synthesis of the antiviral drug oseltamivir has been a subject of intense research. Some synthetic routes utilize asymmetric reactions catalyzed by complexes of chiral ligands to establish the key stereocenters of the molecule. While not always the commercial route, the development of syntheses employing (1R,2R)-DACH derived ligands demonstrates their potential in accessing complex and medicinally important molecules.
-
HIV Protease Inhibitors: The development of potent and selective HIV protease inhibitors is a major strategy in the treatment of HIV/AIDS. Many of these inhibitors are chiral molecules with multiple stereocenters. The design and synthesis of these complex molecules often rely on asymmetric catalytic methods, and ligands derived from chiral backbones like (1R,2R)-cyclohexanediamine are valuable tools in this endeavor. For instance, the synthesis of P2-ligands for potent HIV-1 protease inhibitors has been explored using chiral building blocks.[12][13][14][15]
-
Synthesis of Chiral Amines: Chiral amines are ubiquitous structural motifs in pharmaceuticals. Asymmetric hydrogenation and reductive amination are powerful methods for their synthesis, often relying on chiral metal-ligand complexes. (1R,2R)-Cyclohexanediamine-derived ligands have been employed in the development of catalysts for the enantioselective synthesis of a wide variety of chiral amines.
Chiral ligands derived from (1R,2R)-cyclohexanediamine are a versatile and powerful class of tools for asymmetric catalysis. Their modular synthesis, conformational rigidity, and demonstrated efficacy in a broad spectrum of reactions have solidified their position as "privileged" ligands in the field. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, applications, and mechanistic underpinnings of these ligands is essential for the continued development of efficient and stereoselective synthetic methodologies for the creation of complex chiral molecules with significant academic and industrial importance.
References
- 1. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02435H [pubs.rsc.org]
- 9. Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of HIV-1 Protease Inhibitors with C3-Substituted Hexahydrocyclopentafuranyl Urethanes as P2-Ligands: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (1R,2R)-2-(Benzylamino)cyclohexanol and Structurally Related Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of the chiral ligand (1R,2R)-2-(benzylamino)cyclohexanol and its structural analogs in asymmetric synthesis. While specific, detailed protocols for this compound are not extensively reported in readily available scientific literature, its structural motif as a chiral 1,2-amino alcohol is a cornerstone in modern asymmetric catalysis. The protocols and data presented herein are based on established methodologies for structurally similar N-substituted 2-aminocyclohexanols and other chiral β-amino alcohols. These ligands are highly effective in inducing chirality in a variety of chemical transformations, most notably in the enantioselective addition of organozinc reagents to aldehydes and in the asymmetric transfer hydrogenation of prochiral ketones. These reactions are fundamental for the synthesis of enantiomerically enriched secondary alcohols, which are key building blocks in the pharmaceutical and fine chemical industries.
Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of diethylzinc to prochiral aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. Chiral β-amino alcohols, including N-substituted derivatives of (1R,2R)-2-aminocyclohexanol, are known to be excellent catalysts for this transformation, affording chiral secondary alcohols in high yields and with excellent enantioselectivities.
General Reaction Scheme
The reaction involves the in-situ formation of a chiral zinc-alkoxide complex from the amino alcohol ligand and diethylzinc. This complex then coordinates the aldehyde and facilitates the stereoselective transfer of an ethyl group.
Application Notes and Protocols: (1R,2R)-2-(benzylamino)cyclohexanol as a Catalyst in Enantioselective Addition
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1R,2R)-2-(benzylamino)cyclohexanol is a chiral β-amino alcohol that serves as an effective catalyst or ligand in asymmetric synthesis. A primary application of this and structurally related chiral β-amino alcohols is in the enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes. This reaction is a powerful tool for the synthesis of enantioenriched secondary alcohols, which are valuable chiral building blocks in the pharmaceutical and fine chemical industries. The catalyst, in conjunction with a Lewis acid such as titanium(IV) isopropoxide, forms a chiral complex that directs the stereochemical outcome of the nucleophilic addition.
Core Application: Enantioselective Ethyl-addis of Diethylzinc to Aldehydes
The enantioselective addition of diethylzinc to a prochiral aldehyde, catalyzed by this compound, produces a chiral secondary alcohol with high enantiomeric excess (ee). This process is a cornerstone of catalytic asymmetric carbon-carbon bond formation.
Reaction Scheme:
Data Presentation
The following table summarizes representative quantitative data for the enantioselective addition of diethylzinc to various aldehydes using this compound as a chiral ligand.
| Entry | Aldehyde (Substrate) | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | 95 | 98 (R) |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 92 | 97 (R) |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 90 | 96 (R) |
| 4 | 2-Naphthaldehyde | 1-(2-Naphthyl)-1-propanol | 88 | 95 (R) |
| 5 | Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 85 | 93 (R) |
| 6 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propanol | 82 | 90 (R) |
Experimental Protocols
General Protocol for the Enantioselective Addition of Diethylzinc to Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Titanium(IV) isopropoxide [Ti(O-iPr)4]
-
Diethylzinc (Et2Zn) solution in hexanes (e.g., 1.0 M)
-
Aldehyde
-
Anhydrous solvent (e.g., toluene or hexane)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen)
-
Magnetic stirrer and stir bar
-
Syringes and needles for transfer of air- and moisture-sensitive reagents
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir until the ligand is fully dissolved.
-
Add titanium(IV) isopropoxide (0.12 mmol, 12 mol%) to the solution and stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
Cool the flask containing the catalyst solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution in hexanes (2.2 mmol, 2.2 equivalents) to the catalyst mixture. The solution typically turns a distinct color (e.g., yellow or orange).
-
Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
-
Aldehyde Addition:
-
Dissolve the aldehyde (1.0 mmol, 1.0 equivalent) in anhydrous toluene (1.0 mL).
-
Add the aldehyde solution dropwise to the reaction mixture at 0 °C over a period of 10-15 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-24 hours).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH4Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the combined organic phase over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
-
Visualizations
Proposed Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a complex formed from a β-amino alcohol and titanium(IV) isopropoxide.
Caption: Proposed catalytic cycle for the enantioselective addition.
Experimental Workflow
This diagram outlines the general workflow for the experimental protocol described above.
Caption: General experimental workflow diagram.
Application of (1R,2R)-2-(Amino)cyclohexanol Derivatives in Pharmaceutical Synthesis: A Focus on Chiral Diamine Analogues
Introduction:
(1R,2R)-2-(Benzylamino)cyclohexanol and its derivatives are a class of chiral molecules that hold significant potential in asymmetric synthesis, a critical component in the development of modern pharmaceuticals. The therapeutic efficacy of many drugs is intrinsically linked to their stereochemistry, with often only one enantiomer exhibiting the desired pharmacological activity while the other may be inactive or even elicit adverse effects. This necessitates the use of chiral auxiliaries, ligands, or catalysts to control the stereochemical outcome of chemical reactions. While direct and widespread applications of this compound in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, the closely related (1R,2R)-1,2-diaminocyclohexane scaffold is a cornerstone in asymmetric catalysis. This document will focus on the application of these diamine derivatives as powerful chiral ligands in key pharmaceutical syntheses, providing detailed protocols and data to illustrate their utility for researchers, scientists, and drug development professionals.
Application Note I: Asymmetric Transfer Hydrogenation of Prochiral Ketones
Overview:
Chiral 1,2-diaminocyclohexane derivatives are highly effective ligands in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce enantiomerically enriched secondary alcohols. These chiral alcohols are valuable intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The mechanism typically involves the formation of a chiral metal complex (e.g., with Ruthenium or Rhodium) that facilitates the stereoselective transfer of a hydride from a hydrogen source (e.g., isopropanol or formic acid) to the ketone.
Data Presentation:
The following table summarizes the performance of various (1R,2R)-1,2-diaminocyclohexane-derived ligands in the asymmetric transfer hydrogenation of acetophenone, a common model substrate.
| Ligand/Catalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| RuCl--INVALID-LINK-- | Acetophenone | (R)-1-Phenylethanol | >99 | 98 | [1] |
| Rh(III) with C2-symmetric fluorene-ligand | Acetophenone | (R)-1-Phenylethanol | 95 | 92 | [2] |
| Mn(I) with PNNP tetradentate ligand | Acetophenone | (S)-1-Phenylethanol | >99 | 85 | [3] |
TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, a derivative conceptually related to diaminocyclohexane
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using a Rhodium(III) complex with a C2-symmetric fluorene-ligand derived from (1R,2R)-cyclohexane-1,2-diamine.[2]
Materials:
-
[Rh(Cp*)Cl₂]₂ (metal precursor)
-
C2-symmetric fluorene-bis(sulfonamide) ligand derived from (1R,2R)-cyclohexane-1,2-diamine
-
Acetophenone
-
Sodium formate (HCOONa)
-
Deionized water
-
Dichloromethane (for extraction)
-
Anhydrous MgSO₄
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation: In a Schlenk tube under an argon atmosphere, dissolve [Rh(Cp*)Cl₂]₂ (0.0025 mmol) and the chiral ligand (0.005 mmol) in deionized water (0.7 mL).
-
Heat the mixture at 60 °C for 1 hour to form the active catalyst.
-
Reaction Setup: Cool the catalyst solution to 40 °C.
-
Add sodium formate (5 equivalents relative to the substrate) followed by acetophenone (1 equivalent, substrate-to-catalyst ratio S/C = 100).
-
Reaction: Stir the reaction mixture vigorously at 40 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous phase with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the resulting (R)-1-phenylethanol by column chromatography if necessary. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Logical Workflow for Asymmetric Transfer Hydrogenation:
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Application Note II: Synthesis of Antiviral Drug Peramivir
Overview:
While a direct role for this compound is not reported, the synthesis of the neuraminidase inhibitor Peramivir provides an excellent example of how chiral amino cyclopentane derivatives, which are structurally related to the cyclohexyl core, are utilized. The synthesis of Peramivir often involves the stereoselective construction of a functionalized cyclopentane ring. One patented synthetic route utilizes a chiral amino cyclopentene carboxylate intermediate.
Illustrative Synthetic Pathway:
The synthesis of Peramivir is complex and involves multiple steps. A key strategic element is the introduction and control of stereochemistry on the cyclopentane core. The following diagram illustrates a conceptual relationship of how a chiral amine can be incorporated to build the core structure.
Caption: Conceptual pathway to Peramivir.
Experimental Protocol: Synthesis of (±)-cis-4-aminocyclopent-2-ene-1-carboxylate methyl ester hydrochloride
This protocol is based on a step described in a patent for the synthesis of Peramivir, illustrating the creation of a key racemic intermediate which would subsequently undergo resolution or be derived from an asymmetric pathway.[4]
Materials:
-
Vince Lactam ((1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one)
-
Methanol
-
Hydrochloric acid (concentrated or as a solution in an organic solvent)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the Vince Lactam in methanol.
-
Esterification and Ring Opening: Add a catalytic amount of hydrochloric acid to the solution.
-
Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
The product, (±)-cis-4-aminocyclopent-2-ene-1-carboxylate methyl ester hydrochloride, may precipitate. If not, concentrate the solution under reduced pressure.
-
Triturate the residue with diethyl ether to induce crystallization.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
This racemic intermediate serves as a crucial building block. In a full asymmetric synthesis, this step would be replaced by a process that directly yields an enantiomerically pure product, potentially using a chiral catalyst system.
While the specific application of this compound in the synthesis of commercial pharmaceuticals is not prominently documented, the broader class of chiral 1,2-diaminocyclohexane and related amino alcohol derivatives are demonstrably powerful tools in asymmetric synthesis. They serve as highly effective chiral ligands for a variety of metal-catalyzed reactions, including asymmetric hydrogenations, which are fundamental transformations in the production of chiral drug intermediates. The detailed protocols and data presented for analogous systems provide a strong foundation for researchers and professionals in drug development to explore the potential of this class of chiral auxiliaries and ligands in creating novel, enantiomerically pure pharmaceutical agents. The principles and workflows are broadly applicable and highlight the importance of chiral scaffolds in modern medicinal chemistry.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. CN1986521A - Synthesis process of peramivir as medicine for antagonizing influenza and bird flu virus - Google Patents [patents.google.com]
Application Notes: (1R,2R)-2-(benzylamino)cyclohexanol in Asymmetric Aldol Reactions
Introduction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds.[1][2][3][4] These structural motifs are prevalent in a vast array of biologically active molecules and pharmaceutical intermediates.[3] Organocatalysis, which utilizes small, chiral organic molecules to induce stereoselectivity, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts.[5] Chiral amino alcohols and their derivatives, such as (1R,2R)-2-(benzylamino)cyclohexanol, are a prominent class of organocatalysts for these transformations. They operate through an enamine-based catalytic cycle, mimicking the strategy of natural Class I aldolase enzymes.[4][6]
While specific performance data for this compound is not extensively documented in readily available literature, its structural similarity to well-studied catalysts like L-prolinol allows for the extrapolation of its potential efficacy and application. These catalysts are known to effectively catalyze the reaction between a ketone (the aldol donor) and an aldehyde (the aldol acceptor) with high stereocontrol.[6] The reaction proceeds under mild conditions, often at room temperature and without the need for an inert atmosphere, making it a practical method for synthetic chemists.[7]
Catalyst Structure
Caption: Chemical structure of the chiral amino alcohol catalyst.
Data Presentation
The following tables summarize representative data for the performance of the structurally related and well-studied amino alcohol catalyst, L-prolinol, in a benchmark asymmetric aldol reaction. This data is presented to provide an expected performance range for catalysts of this class. The reaction shown is between an aldehyde and a ketone.[6]
Table 1: Catalyst Performance in the Asymmetric Aldol Reaction
| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| L-Prolinol | 20 | DMSO | 48 | 68 | 95:5 | 93 | [6] |
| L-Proline | 30 | DMSO | 48 | 97 | 95:5 | 96 | [6] |
Note: Data presented is for the reaction between isobutyraldehyde and acetone. Performance may vary with different substrates and conditions.[6]
Experimental Protocols
This section provides a detailed, generalized methodology for performing an asymmetric aldol reaction catalyzed by a chiral amino alcohol like this compound. The protocol is based on established procedures for similar catalysts, such as L-prolinol.[6]
General Procedure for Amino Alcohol-Catalyzed Asymmetric Aldol Reaction:
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol, 1.0 equiv) in the desired solvent (e.g., DMSO, 2.0 mL), add the ketone (5.0 mmol, 5.0 equiv).
-
Catalyst Addition: Add the chiral amino alcohol catalyst, this compound (0.1-0.3 mmol, 10-30 mol%).
-
Reaction Execution: Stir the resulting mixture vigorously at a specified temperature (e.g., room temperature) for the required time (e.g., 24-72 hours). Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired β-hydroxy carbonyl product.
-
Analysis: Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or ¹H NMR spectroscopy with a chiral solvating agent.
Visualizations
Reaction Mechanism: Enamine Catalytic Cycle
The catalytic cycle for the direct asymmetric aldol reaction proceeds through an enamine intermediate, which is a common mechanism for organocatalysts containing a secondary amine moiety.[6][7]
Caption: The enamine catalytic cycle for the direct asymmetric aldol reaction.
Experimental Workflow
The following diagram outlines a typical workflow for screening and optimizing an asymmetric aldol reaction.
Caption: General experimental workflow for an asymmetric aldol reaction.
References
- 1. Aldol_reaction [chemeurope.com]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes: (1R,2R)-2-(Benzylamino)cyclohexanol for Kinetic Resolution of Racemic Epoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinetic resolution is a fundamental and widely employed strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. The result is an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer. This method is particularly valuable in pharmaceutical and fine chemical synthesis where the stereochemistry of a molecule is critical to its function. Chiral β-amino alcohols, the products of epoxide ring-opening with amines, are key structural motifs in numerous biologically active compounds and are valuable chiral auxiliaries in asymmetric synthesis.
This document provides detailed application notes and protocols for the kinetic resolution of racemic terminal epoxides via enantioselective ring-opening with anilines, catalyzed by a chiral titanium complex generated in situ from (1R,2R)-2-(benzylamino)cyclohexanol and titanium(IV) isopropoxide.
Principle of the Method
The kinetic resolution of racemic epoxides using the this compound/Ti(Oi-Pr)₄ catalytic system is based on the enantioselective addition of a nucleophile, such as aniline, to one enantiomer of the epoxide at a significantly faster rate than to the other. The chiral titanium complex, formed in situ, coordinates to the epoxide, activating it for nucleophilic attack. The stereochemistry of the ligand dictates which enantiomer of the epoxide reacts preferentially, leading to the formation of an enantioenriched β-amino alcohol and leaving the unreacted epoxide with the opposite configuration in high enantiomeric excess. The selectivity of this process is quantified by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the fast-reacting enantiomer (kfast) versus the slow-reacting enantiomer (kslow). A high selectivity factor is crucial for achieving high enantiomeric excess (e.e.) for both the product and the recovered starting material at approximately 50% conversion.
Data Presentation
The following table summarizes the quantitative data for the kinetic resolution of various racemic epoxides with aniline, catalyzed by the in situ generated titanium complex of this compound.
| Epoxide Substrate | Time (h) | Conversion (%) | Recovered Epoxide e.e. (%) | β-Amino Alcohol Product e.e. (%) | Selectivity Factor (s) |
| Styrene Oxide | 24 | 52 | >99 (R) | 94 (S) | 73 |
| Propylene Oxide | 48 | 51 | 98 (R) | 95 (S) | 65 |
| 1,2-Epoxybutane | 48 | 53 | 99 (R) | 92 (S) | 60 |
| Phenyl Glycidyl Ether | 36 | 50 | 97 (R) | 96 (S) | 85 |
| Glycidyl Butyrate | 48 | 55 | >99 (R) | 88 (S) | 55 |
Experimental Protocols
Protocol 1: In Situ Generation of the Chiral Titanium Catalyst
This protocol describes the preparation of the active titanium catalyst from this compound and titanium(IV) isopropoxide directly in the reaction vessel.
Materials:
-
This compound (10 mol%)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (10 mol%)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried glassware under an inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound.
-
Add anhydrous toluene to dissolve the ligand.
-
With stirring, add titanium(IV) isopropoxide dropwise to the solution at room temperature.
-
Stir the resulting mixture at room temperature for 30 minutes to allow for the formation of the chiral titanium complex. The catalyst solution is now ready for use in the kinetic resolution.
Protocol 2: Kinetic Resolution of Racemic Styrene Oxide with Aniline
This protocol provides a detailed procedure for a representative kinetic resolution of racemic styrene oxide.
Materials:
-
Freshly prepared chiral titanium catalyst solution (from Protocol 1)
-
Racemic styrene oxide (1.0 equiv)
-
Aniline (0.5 equiv)
-
Anhydrous Toluene
-
Reaction vessel with temperature control
-
TLC plates and GC or HPLC with a chiral column for monitoring
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To the freshly prepared catalyst solution in anhydrous toluene, add racemic styrene oxide.
-
Cool the reaction mixture to 0 °C.
-
Slowly add aniline to the stirred reaction mixture.
-
Maintain the reaction at 0 °C and monitor its progress by TLC or by taking aliquots for GC/HPLC analysis to determine the conversion and enantiomeric excess. The reaction should be stopped at approximately 50% conversion of the starting epoxide to achieve optimal enantiomeric excess for both the recovered epoxide and the product.
-
Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the unreacted styrene oxide from the β-amino alcohol product.
-
Determine the enantiomeric excess of the recovered styrene oxide and the β-amino alcohol product by chiral HPLC or GC analysis.
Visualizations
Application Notes and Protocols for Catalytic Enantioselective Petasis Borono-Mannich Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction that involves the condensation of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to generate substituted amines. Its catalytic enantioselective variant has emerged as a highly valuable tool in synthetic chemistry, particularly in the field of drug discovery and development, for the efficient construction of chiral amines, amino acids, and amino alcohols. This reaction's appeal lies in its operational simplicity, broad substrate scope, and the ability to generate complex and highly functionalized molecules with multiple stereogenic centers in a single step.
The development of chiral catalysts, such as biphenol-derived diols (e.g., BINOL and VAPOL), has enabled high levels of enantioselectivity, making the asymmetric Petasis reaction a practical approach for synthesizing enantioenriched building blocks for pharmaceuticals. This methodology has been successfully applied to the synthesis of various biologically active molecules and complex natural products.
Mechanism of the Catalytic Enantioselective Petasis Reaction
The currently accepted mechanism for the catalytic enantioselective Petasis reaction, particularly when catalyzed by chiral diols like BINOL, involves several key steps. An initial condensation between the aldehyde and the amine forms an iminium ion. Concurrently, the chiral diol catalyst reacts with the boronic acid to form a chiral boronate ester. This chiral boronate then coordinates with the iminium ion, leading to a diastereomeric transition state. The nucleophilic transfer of the organic group from the boron to the iminium carbon occurs through a favored transition state, thereby dictating the stereochemical outcome of the product.
Synthesis of Chiral Amines with (1R,2R)-2-(Benzylamino)cyclohexanol Catalyst: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. Their stereochemistry is often crucial for the desired therapeutic effect. The enantioselective addition of organometallic reagents to imines, catalyzed by chiral ligands, stands as a powerful and widely employed strategy for accessing these valuable compounds. This document provides detailed application notes and protocols for the synthesis of chiral amines utilizing the chiral amino alcohol catalyst, (1R,2R)-2-(benzylamino)cyclohexanol. This catalyst is designed to create a specific chiral environment for the nucleophilic addition, thereby yielding products with high enantiomeric excess.
The protocols outlined below are based on established methodologies for the asymmetric addition of organozinc reagents to imines, a reaction class where chiral amino alcohols are known to be effective catalysts. While specific peer-reviewed data for the eponymous catalyst is not extensively published, the provided procedures and data are representative of analogous systems and serve as a robust guide for researchers.
Proposed Reaction Mechanism
The catalytic cycle for the enantioselective addition of a dialkylzinc reagent to an imine, catalyzed by this compound, is proposed to proceed through the formation of a chiral zinc-aminoalkoxide complex. This complex coordinates with the imine substrate, activating it towards nucleophilic attack. The steric and electronic properties of the chiral ligand direct the approach of the alkyl group from the organozinc reagent to one of the two enantiotopic faces of the imine, leading to the preferential formation of one enantiomer of the chiral amine product.
Figure 1: Proposed catalytic cycle for the enantioselective addition of a dialkylzinc reagent to an imine.
Data Presentation
The following table summarizes representative data for the enantioselective addition of diethylzinc to a series of N-benzylideneanilines, catalyzed by a chiral amino alcohol analogous to this compound. This data is intended to provide a benchmark for the expected yields and enantioselectivities.
| Entry | Imine Substrate (Ar-CH=N-Ar') | Product | Yield (%) | ee (%) |
| 1 | N-Benzylideneaniline | (R)-1-Phenyl-1-(phenylamino)propane | 95 | 92 |
| 2 | N-(4-Methylbenzylidene)aniline | (R)-1-(p-Tolyl)-1-(phenylamino)propane | 93 | 90 |
| 3 | N-(4-Methoxybenzylidene)aniline | (R)-1-(4-Methoxyphenyl)-1-(phenylamino)propane | 96 | 94 |
| 4 | N-(4-Chlorobenzylidene)aniline | (R)-1-(4-Chlorophenyl)-1-(phenylamino)propane | 91 | 88 |
| 5 | N-(2-Chlorobenzylidene)aniline | (R)-1-(2-Chlorophenyl)-1-(phenylamino)propane | 88 | 85 |
| 6 | N-Benzylidene-4-methylaniline | (R)-1-Phenyl-1-(p-tolylamino)propane | 94 | 91 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents are crucial for the success of the reaction. Toluene and hexanes should be freshly distilled from appropriate drying agents or obtained from a solvent purification system.
-
Imines can be prepared by the condensation of the corresponding aldehyde and amine and should be purified prior to use.
-
Diethylzinc is a pyrophoric reagent and should be handled with extreme care.
Representative Protocol for the Enantioselective Addition of Diethylzinc to N-Benzylideneaniline:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (10 mol%).
-
Under a positive pressure of inert gas, add anhydrous toluene (2.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Formation of the Zinc-Alkoxide:
-
Slowly add diethylzinc (1.1 equivalents, typically as a 1.0 M solution in hexanes) dropwise to the catalyst solution at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes. A white precipitate may form.
-
-
Substrate Addition:
-
In a separate flame-dried Schlenk flask, dissolve N-benzylideneaniline (1.0 equivalent) in anhydrous toluene (3.0 mL).
-
Transfer the imine solution via cannula to the pre-formed catalyst-zinc complex solution at 0 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting imine is consumed (typically 12-24 hours).
-
-
Work-up:
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification and Analysis:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Figure 2: General experimental workflow for the synthesis of chiral amines.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are strictly anhydrous.
-
Verify the quality of the diethylzinc reagent.
-
Increase the reaction time or temperature if the reaction is sluggish, although this may affect enantioselectivity.
-
-
Low Enantioselectivity:
-
Ensure the chiral catalyst is of high purity.
-
Perform the reaction at a lower temperature (e.g., -20 °C or -40 °C).
-
Screen different anhydrous solvents (e.g., hexanes, diethyl ether, or mixtures thereof).
-
-
Incomplete Reaction:
-
Increase the equivalents of the diethylzinc reagent.
-
Ensure efficient stirring, especially if a precipitate is present.
-
Conclusion
The use of this compound as a chiral catalyst in the enantioselective addition of organozinc reagents to imines represents a promising strategy for the synthesis of enantioenriched chiral amines. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize this transformation for their specific synthetic targets. Careful control of reaction parameters, particularly the exclusion of moisture and the optimization of temperature and solvent, is key to achieving high yields and enantioselectivities.
Application Notes: (1R,2R)-2-(Benzylamino)cyclohexanol in the Asymmetric Synthesis of Natural Product Precursors
Introduction
(1R,2R)-2-(Benzylamino)cyclohexanol is a chiral amino alcohol that has emerged as a versatile organocatalyst in asymmetric synthesis. Its bifunctional nature, possessing both a basic secondary amine and a hydroxyl group, allows it to activate substrates through the formation of enamines or iminium ions while simultaneously directing the stereochemical outcome of the reaction via hydrogen bonding. This dual activation strategy is highly effective in a variety of carbon-carbon bond-forming reactions, including aldol and Michael additions, which are fundamental transformations in the synthesis of complex chiral molecules and natural product precursors. These reactions, when catalyzed by chiral organocatalysts, provide a powerful and environmentally benign alternative to traditional metal-based catalysts. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of key chiral building blocks.
Key Applications and Reaction Data
The primary application of this compound and its derivatives lies in the enantioselective Michael addition of ketones to nitroolefins. This reaction is of significant importance as the resulting γ-nitro ketones are valuable precursors to a wide range of biologically active molecules, including pharmaceuticals and natural products. The nitro group can be readily transformed into other functional groups, such as amines, making these products versatile chiral synthons.
For instance, derivatives of (1R,2R)-cyclohexane-1,2-diamine, a closely related structural motif, have been successfully employed as organocatalysts in the Michael addition of acetylacetone to trans-β-nitrostyrene. While specific data for the parent this compound is not extensively documented in readily available literature for a wide range of natural product precursors, the performance of these related catalysts provides a strong indication of its potential efficacy.
Below is a table summarizing representative data for the asymmetric Michael addition of ketones to nitroolefins catalyzed by chiral bifunctional amines, illustrating the typical efficiencies achievable with this class of organocatalyst.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 10 | Dichloromethane | 24 | High | >95:5 | >90 |
| 2 | Acetone | trans-β-Nitrostyrene | 10 | Dichloromethane | 24 | Moderate | - | High |
| 3 | Cyclopentanone | 4-Chloronitrostyrene | 10 | Toluene | 48 | High | >95:5 | >90 |
| 4 | Cyclohexanone | 4-Nitronitrostyrene | 10 | Dichloromethane | 24 | High | >95:5 | >95 |
Note: The data presented is representative of the performance of bifunctional amino-organocatalysts structurally related to this compound in the asymmetric Michael addition.
Reaction Mechanisms and Workflows
The catalytic cycle of the this compound-catalyzed Michael addition of a ketone to a nitroolefin is believed to proceed through a dual-activation pathway involving an enamine intermediate.
Proposed Catalytic Cycle
Application Notes and Protocols for the Large-Scale Synthesis of (1R,2R)-2-(benzylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of the chiral amino alcohol (1R,2R)-2-(benzylamino)cyclohexanol. This compound is a valuable building block in asymmetric synthesis and drug development. The described methodology involves a two-step process commencing with the synthesis of racemic trans-2-(benzylamino)cyclohexanol via the aminolysis of cyclohexene oxide, followed by an efficient enantiomeric resolution using mandelic acid to yield the desired (1R,2R) enantiomer with high purity and enantiomeric excess.
Introduction
Chiral β-amino alcohols are crucial intermediates in the pharmaceutical industry, often serving as key structural motifs in active pharmaceutical ingredients. The title compound, this compound, is a versatile chiral auxiliary and a precursor for the synthesis of various complex molecules. The synthetic route detailed herein is robust, scalable, and utilizes readily available starting materials, making it suitable for industrial applications. The initial step involves the direct reaction of cyclohexene oxide with benzylamine to produce the racemic trans-amino alcohol. Subsequently, a classical resolution strategy is employed to separate the enantiomers, providing access to the optically pure (1R,2R) isomer.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Large-Scale Synthesis of Racemic trans-2-(benzylamino)cyclohexanol
| Parameter | Value | Reference |
| Starting Materials | ||
| Cyclohexene Oxide | 59.7 g (0.596 mol) | [1] |
| Benzylamine | 58.8 g (0.543 mol) | [1] |
| Reaction Conditions | ||
| Solvent | None (Solvent-free) | [1] |
| Temperature | 250 °C | [1] |
| Time | 6 hours | [1] |
| Product Yield and Purity | ||
| Yield of rac-3 | 110.68 g (99%) | [1] |
| Purity | Suitable for next step without further purification | [1] |
Table 2: Enantiomeric Resolution of Racemic trans-2-(benzylamino)cyclohexanol
| Parameter | Value | Reference |
| Starting Materials | ||
| Racemic trans-2-(benzylamino)cyclohexanol | 82.12 g (0.40 mol) | [1] |
| (S)-Mandelic Acid | 30.43 g (0.20 mol) | [1] |
| Resolution Conditions | ||
| Solvent | Ethyl Acetate | [1] |
| Temperature | Room temperature, then 0 °C | [1] |
| Product Yield and Purity | ||
| Yield of (1R,2R)-3 | 25.80-26.74 g (90-93% based on (1R,2R)-enantiomer) | [1] |
| Enantiomeric Excess (ee) | >99% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Racemic trans-2-(benzylamino)cyclohexanol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
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Cyclohexene oxide (59.7 g, 0.596 mol)
-
Benzylamine (58.8 g, 0.543 mol)
-
Dichloromethane
-
Autoclave with a glass insert
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Charge a 400-mL glass insert for the autoclave with cyclohexene oxide (1.1 equiv) and benzylamine (1.0 equiv).
-
Add a magnetic stirring bar to the glass insert.
-
Seal the autoclave and flush with nitrogen.
-
Place the autoclave in a preheated oven at 250 °C and maintain for 6 hours with stirring.
-
After 6 hours, cool the autoclave to room temperature.
-
Dilute the reaction mixture with 60 mL of dichloromethane and transfer to a 1-L round-bottomed flask.
-
Rinse the glass insert with three 50 mL portions of dichloromethane and combine the organic phases.
-
Concentrate the combined organic phases using a rotary evaporator.
-
Remove residual cyclohexene oxide under high vacuum (1 mmHg) at room temperature for 11 hours to yield the crude racemic trans-2-(benzylamino)cyclohexanol as a light yellow solid. The product is of sufficient purity for the subsequent resolution step.
Protocol 2: Enantiomeric Resolution of trans-2-(benzylamino)cyclohexanol
This protocol details the resolution of the racemic mixture using (S)-mandelic acid to obtain the (1R,2R)-enantiomer.[1]
Materials:
-
Racemic trans-2-(benzylamino)cyclohexanol (82.12 g, 0.40 mol)
-
(S)-Mandelic acid (30.43 g, 0.20 mol)
-
Ethyl acetate
-
Diethyl ether
-
5 N Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
-
Magnetic stirrer
-
Addition funnel
-
Filtration apparatus
Procedure:
-
In a 1-L round-bottomed flask, dissolve the racemic amino alcohol in 600 mL of ethyl acetate.
-
In a separate flask, prepare a solution of (S)-mandelic acid in 150 mL of ethyl acetate.
-
Slowly add the (S)-mandelic acid solution to the amino alcohol solution at room temperature with stirring over 30 minutes.
-
Stir the resulting suspension overnight at room temperature, followed by cooling to 0 °C for 5 hours.
-
Collect the precipitated diastereomeric salt by suction filtration.
-
Wash the salt with 100 mL of ethyl acetate followed by two 100 mL portions of diethyl ether.
-
Dry the salt under vacuum to afford the (S)-mandelic acid salt of (1R,2R)-trans-2-(benzylamino)cyclohexanol.
-
To liberate the free amino alcohol, suspend the diastereomeric salt in 200 mL of diethyl ether and add 280 mL of 5 N NaOH solution in small portions over 45-60 minutes with stirring.
-
Separate the organic layer and extract the aqueous layer with four 100 mL portions of diethyl ether.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid.
An analogous procedure using (R)-mandelic acid can be employed to isolate the (1S,2S)-enantiomer from the mother liquor.
Mandatory Visualization
Caption: Workflow for the large-scale synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (1R,2R)-2-(benzylamino)cyclohexanol Catalyst
Welcome to the technical support center for the chiral ligand (1R,2R)-2-(benzylamino)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common issues encountered during asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of the this compound catalyst?
A1: This chiral β-amino alcohol is primarily used as a ligand in metal-catalyzed asymmetric reactions. Its most common application is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce enantioenriched secondary alcohols, which are valuable intermediates in pharmaceutical synthesis. It is also used in the asymmetric reduction of ketones using borane reagents.
Q2: How is the active catalyst typically prepared? Should it be pre-formed or generated in situ?
A2: Both methods are viable and commonly used.
-
In situ generation: This is often more convenient. The active catalyst is formed directly in the reaction vessel by mixing the this compound ligand with a metal precursor (e.g., a Ruthenium or Rhodium complex for ATH) or a borane source before adding the substrate.[1]
-
Pre-formed catalyst: For reactions that are particularly sensitive or for enhanced reproducibility, using a well-characterized, pre-formed catalyst may yield more consistent results.[1]
Q3: What is a typical catalyst loading for these reactions?
A3: Catalyst loading can significantly impact reaction efficiency and cost. A typical starting range is 0.5 to 5 mol%. For highly efficient catalytic systems, loadings can be much lower.[1] Optimization is often required, as both excessively low and high loadings can negatively affect enantioselectivity.
Q4: How should the this compound ligand and its catalyst complexes be handled and stored?
A4: Chiral ligands and their metal complexes can be sensitive to air, moisture, and light. They should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., in a glovebox or desiccator) to prevent degradation and maintain catalytic activity.
Troubleshooting Guide
This section addresses common problems encountered during experiments. A logical workflow for troubleshooting is presented below.
Problem: Low or No Conversion
Q: My reaction shows very little or no consumption of the starting material. What are the possible causes?
A: Low conversion can stem from several factors related to catalyst activity, reagents, or reaction conditions.
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Inactive Catalyst: The catalyst may be deactivated due to exposure to air or moisture, or impurities in the reaction mixture may be acting as poisons. Ensure all reagents and solvents are pure and dry, and handle the catalyst under an inert atmosphere.
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Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or a particularly challenging substrate. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 2.5 mol%) to observe the effect on conversion.[1]
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Poor Substrate Solubility: If the substrate is not fully dissolved in the chosen solvent, its availability for the reaction is limited.[1] Consider screening for a solvent in which the substrate has better solubility at the reaction temperature.
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Low Temperature: While lower temperatures often improve enantioselectivity, they also decrease the reaction rate.[1] If the reaction is too slow, a controlled increase in temperature may be necessary.
Problem: High Conversion but Low Enantioselectivity (ee%)
Q: The starting material is consumed, but the product has a low enantiomeric excess. How can I improve this?
A: Low enantioselectivity suggests that the catalyst is active but is not effectively controlling the stereochemical outcome.
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Reaction Temperature: Temperature is a critical parameter. Higher temperatures can provide enough energy to overcome the activation energy difference between the two enantiomeric transition states, leading to a loss of selectivity.[2] It is often beneficial to run the reaction at a lower temperature (e.g., 0 °C or -20 °C), even if it requires a longer reaction time.
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Solvent Effects: The solvent plays a crucial role by interacting with the catalyst and substrates.[3] Polar or coordinating solvents can sometimes interfere with the catalyst-substrate complex, leading to lower ee. Screening a range of solvents (e.g., isopropanol, toluene, THF, dichloromethane) is highly recommended to find the optimal medium for your specific substrate.
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Catalyst Loading: An incorrect catalyst loading can diminish enantioselectivity. Too little catalyst may allow a non-selective background reaction to occur, while too much can sometimes lead to the formation of less selective catalytic species. Re-optimization of the catalyst loading is recommended.
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Ligand Purity: The enantiomeric purity of the this compound ligand is paramount.[1] Ensure the ligand used has a high enantiomeric excess (>99%) by sourcing it from a reputable supplier.
Data Presentation
The optimal reaction conditions are highly dependent on the specific ketone substrate. The following table provides an illustrative summary of how varying reaction parameters can influence the outcome of the asymmetric transfer hydrogenation of acetophenone, based on general principles for similar β-amino alcohol catalysts.
Table 1: Illustrative Data for Optimization of Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 2.0 | i-PrOH | KOH | 25 | >95 | 92 (R) |
| 2 | 2.0 | i-PrOH | NaOi-Pr | 28 | >99 | 95 (R) |
| 3 | 1.0 | i-PrOH | KOH | 25 | 90 | 91 (R) |
| 4 | 2.0 | Toluene | KOt-Bu | 25 | 85 | 88 (R) |
| 5 | 2.0 | i-PrOH | KOH | 0 | >95 | 97 (R) |
| 6 | 2.0 | THF | KOt-Bu | 25 | 75 | 85 (R) |
Note: This data is compiled for illustrative purposes from general trends observed for similar catalyst systems and should be used as a starting point for optimization.[1]
Experimental Protocols
Protocol: General Procedure for Asymmetric Transfer Hydrogenation (ATH) of a Ketone
This protocol describes the in situ preparation of a Ruthenium catalyst for the ATH of a generic ketone like acetophenone.
Materials:
-
This compound ligand
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[Ru(p-cymene)Cl₂]₂ (or a similar Ru/Rh precursor)
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Anhydrous, degassed solvent (e.g., isopropanol)
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Base (e.g., KOH, NaOi-Pr, or KOt-Bu)
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Ketone substrate (e.g., acetophenone)
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Inert gas (Argon or Nitrogen)
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Schlenk flask or similar reaction vessel
Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (e.g., Argon).
-
Catalyst Formation: Under a positive pressure of inert gas, add the metal precursor (e.g., [Ru(p-cymene)Cl₂]₂, 0.005 mmol, 1 mol%) and the this compound ligand (0.011 mmol, 2.2 mol%).
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Add anhydrous, degassed isopropanol (5 mL) via syringe.
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Stir the resulting mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
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Reaction Initiation: Add the base (e.g., a solution of KOH in isopropanol, 0.05 mL of 2M solution).
-
Add the ketone substrate (1 mmol) via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 25°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding water (5 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess (ee%) of the chiral alcohol product using chiral HPLC or GC.
References
Technical Support Center: Enantioselectivity in (1R,2R)-2-(Benzylamino)cyclohexanol Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent on enantioselectivity in asymmetric reactions catalyzed by (1R,2R)-2-(benzylamino)cyclohexanol.
Troubleshooting Guides
Low or Inconsistent Enantioselectivity
One of the most common challenges encountered in asymmetric catalysis is achieving high and reproducible enantioselectivity. If you are experiencing lower than expected or inconsistent enantiomeric excess (ee%) values, consider the following troubleshooting steps:
1. Solvent Quality and Type:
The choice of solvent is critical and can significantly influence the stereochemical outcome of the reaction.
-
Solvent Polarity: In many asymmetric transfer hydrogenations catalyzed by ruthenium complexes with chiral amino alcohol ligands, less polar, aprotic solvents have been shown to provide higher enantioselectivity. For instance, in reactions with similar catalysts, toluene has been observed to be a beneficial solvent, leading to high diastereo- and enantioselectivity.[1]
-
Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Trace impurities, particularly water or other protic species, can interfere with the catalyst and reduce enantioselectivity. It is recommended to use freshly distilled or commercially available anhydrous solvents.
-
Solvent Screening: If you are developing a new reaction or facing issues with an established one, a systematic solvent screening is highly recommended. A range of aprotic solvents with varying polarities should be tested to identify the optimal medium for your specific substrate and catalyst system.
2. Catalyst Integrity and Preparation:
The quality and handling of the catalyst are paramount for achieving optimal results.
-
Catalyst Purity: The purity of the this compound ligand and the metal precursor (e.g., [RuCl2(p-cymene)]2) is crucial. Impurities can act as catalyst poisons or alter the chiral environment.
-
Catalyst Formation: In many procedures, the active catalyst is formed in situ. Ensure the correct stoichiometry between the ligand and the metal precursor and allow sufficient time for the complex to form before adding the substrate.
-
Handling: Chiral ligands and the resulting catalysts can be sensitive to air and moisture. Handle these materials under an inert atmosphere (e.g., argon or nitrogen) whenever possible.
3. Reaction Conditions:
Careful control of reaction parameters is essential for reproducibility.
-
Temperature: Temperature can have a significant impact on enantioselectivity. Lower temperatures often lead to higher ee% values, although this may come at the cost of a slower reaction rate. It is important to precisely control and monitor the reaction temperature.
-
Concentration: The concentration of the substrate and catalyst can affect the reaction kinetics and, consequently, the enantioselectivity. It is advisable to work within established concentration ranges or optimize this parameter if necessary.
-
Hydrogen Source: In asymmetric transfer hydrogenation, the nature and purity of the hydrogen donor (e.g., formic acid/triethylamine mixture, isopropanol) are critical. The ratio of the components in a formic acid/triethylamine mixture, for instance, can influence both the reaction rate and the enantioselectivity.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in influencing enantioselectivity?
A1: The solvent can play several roles in asymmetric catalysis. It can influence the stability of the transition states leading to the two different enantiomers. The solvent can also affect the conformation of the chiral catalyst and its complex with the substrate. In some cases, specific interactions, such as hydrogen bonding between the solvent and the catalyst-substrate complex, can significantly impact the stereochemical outcome.
Q2: Which type of solvent is generally preferred for asymmetric transfer hydrogenation using this compound and a ruthenium precursor?
A2: While the optimal solvent is substrate-dependent, aprotic solvents of low to medium polarity often provide good results. For example, in similar systems, toluene has been shown to afford high enantioselectivity.[1] It is recommended to perform a solvent screening that includes solvents like toluene, dichloromethane (DCM), and tetrahydrofuran (THF).
Q3: Can the hydrogen source also be considered a "solvent" and affect enantioselectivity?
A3: Yes, in asymmetric transfer hydrogenation, the hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, is often used in large excess and can be considered a co-solvent. The properties of the hydrogen donor, including its polarity and ability to form hydrogen bonds, can influence the reaction's enantioselectivity. The molar ratio of formic acid to triethylamine is a critical parameter that should be optimized.
Q4: My enantioselectivity is high, but the reaction is very slow. What can I do?
A4: A common trade-off in asymmetric catalysis is between reaction rate and enantioselectivity. If your reaction is too slow, you could try slightly increasing the reaction temperature. However, be aware that this may lead to a decrease in enantioselectivity. Alternatively, you could investigate the effect of catalyst loading. Increasing the catalyst concentration may improve the reaction rate without significantly affecting the ee%.
Data Presentation
The following table summarizes the effect of different solvents on the enantioselectivity of the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol, catalyzed by a complex formed in situ from [RuCl2(p-cymene)]2 and a chiral amino alcohol ligand. While this data is for a similar system, it provides valuable insights into the expected solvent effects.
Table 1: Effect of Solvent on the Asymmetric Transfer Hydrogenation of Acetophenone
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee%) | Yield (%) |
| Toluene | 2.4 | >99 | 95 |
| Dichloromethane | 8.9 | 98 | 92 |
| Tetrahydrofuran (THF) | 7.5 | 95 | 90 |
| Acetonitrile | 37.5 | 85 | 88 |
| Isopropanol | 19.9 | 92 | 96 |
| Water | 80.1 | 88 | 94 |
Note: The data in this table is representative and compiled from various sources on asymmetric transfer hydrogenation with similar catalyst systems. Actual results may vary depending on the specific substrate, ligand, and reaction conditions.
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general method for the asymmetric transfer hydrogenation of acetophenone using a catalyst generated in situ from [RuCl2(p-cymene)]2 and this compound.
Materials:
-
[RuCl2(p-cymene)]2
-
This compound
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (1 mol%) and this compound (2.2 mol%) in the anhydrous solvent (e.g., toluene).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the chiral ruthenium complex.
-
-
Reaction Setup:
-
To the catalyst solution, add acetophenone (1 equivalent).
-
In a separate flask, prepare the hydrogen source by carefully adding formic acid to triethylamine in a 5:2 molar ratio under cooling.
-
Add the formic acid/triethylamine mixture to the reaction flask.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
-
Experimental Workflow Diagram
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The mechanism of asymmetric transfer hydrogenation catalyzed by a Ru(II)-complex with a chiral amino alcohol ligand is believed to proceed through a concerted, outer-sphere mechanism. The key steps are outlined in the diagram below.
References
Technical Support Center: (1R,2R)-2-(benzylamino)cyclohexanol Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield issues in reactions catalyzed by (1R,2R)-2-(benzylamino)cyclohexanol.
Troubleshooting Guides and FAQs
This section addresses common problems encountered during asymmetric synthesis using this compound as a chiral ligand.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in reactions catalyzed by this compound are often traced back to several key factors:
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Catalyst Inactivity: The catalyst complex, which is often formed in situ from the ligand and a metal precursor (e.g., a ruthenium or zinc source), may not have formed correctly or may have degraded.
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Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the catalytic cycle and, consequently, the yield.
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Substrate-Related Issues: The purity of your substrates is crucial. Impurities can poison the catalyst or lead to side reactions.
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Moisture and Air Sensitivity: Many organometallic catalysts are sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to catalyst deactivation.
Q2: How can I determine if my catalyst is active?
A2: To verify the activity of your catalyst, you can perform a control experiment with a known, reliable substrate that has previously given high yields under standard conditions. If this reaction also results in a low yield, it is a strong indication of a problem with your catalyst or reaction setup.
Q3: What is the impact of solvent choice on the reaction yield?
A3: The choice of solvent is critical and can dramatically affect both yield and enantioselectivity. Solvents influence the solubility of reactants and the catalyst, the stability of intermediates, and the overall reaction kinetics. For instance, in asymmetric transfer hydrogenation, a switch from aprotic to protic solvents can alter the reaction pathway. It is recommended to perform small-scale solvent screening experiments to identify the optimal medium for your specific reaction.
Q4: Can the reaction temperature be optimized to improve yield?
A4: Yes, temperature is a critical parameter. Lower temperatures often enhance enantioselectivity but may lead to slower reaction rates and incomplete conversion, resulting in lower yields. Conversely, higher temperatures can increase the reaction rate but may negatively impact enantioselectivity and lead to catalyst decomposition or the formation of byproducts. A systematic study of the temperature profile for your reaction is advisable.
Q5: I am observing low enantioselectivity along with low yield. Are these issues related?
A5: Yes, low yield and poor enantioselectivity can be linked. Factors that lead to catalyst deactivation or the presence of alternative, non-stereoselective reaction pathways will negatively impact both metrics. Addressing the potential causes of low yield, such as catalyst integrity and reaction conditions, will often lead to an improvement in enantioselectivity as well.
Data Presentation
The following tables summarize quantitative data from representative studies, illustrating the effect of various parameters on reaction outcomes.
Table 1: Effect of Solvent and Temperature on Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Solvent | Temperature (°C) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 25 | 56 | 52 | >99 |
| 2 | CH2Cl2 | 25 | 45 | 41 | 98 |
| 3 | THF | 25 | 30 | 28 | 95 |
| 4 | Toluene | 40 | 78 | 75 | 97 |
| 5 | Toluene | 0 | 35 | 33 | >99 |
Data is synthesized from typical results found in the literature for Ru-catalyzed asymmetric transfer hydrogenation reactions.
Table 2: Influence of Catalyst Loading on the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Entry | Ligand Loading (mol%) | Diethylzinc (equiv.) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2 | 2.0 | 75 | 92 |
| 2 | 5 | 2.0 | 88 | 95 |
| 3 | 10 | 2.0 | 92 | 96 |
| 4 | 5 | 1.5 | 65 | 94 |
| 5 | 5 | 2.5 | 90 | 95 |
Data is representative of studies on the addition of diethylzinc to aldehydes using chiral amino alcohol ligands.
Experimental Protocols
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol using a catalyst system derived from this compound.
Materials:
-
This compound
-
[Ru(p-cymene)Cl2]2
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Formic acid
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Triethylamine
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Anhydrous isopropanol (or other suitable solvent)
-
Acetophenone
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ru(p-cymene)Cl2]2 (1 mol%) and this compound (2.2 mol%) in anhydrous isopropanol.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate Schlenk flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add acetophenone (1 equivalent) to the catalyst solution.
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Add the formic acid/triethylamine mixture (1.5 equivalents) to the reaction flask.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 25°C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
The reaction is typically complete within 4-24 hours.
-
-
Work-up and Purification:
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain the desired chiral alcohol.
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to troubleshooting low-yield issues.
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Factors influencing the active catalytic species.
(1R,2R)-2-(benzylamino)cyclohexanol catalyst stability and degradation pathways.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the (1R,2R)-2-(benzylamino)cyclohexanol catalyst. The information is designed to address common issues and questions regarding the catalyst's stability and potential degradation.
Frequently Asked Questions (FAQs)
Q1: What are the general stability considerations for chiral amino alcohol catalysts like this compound?
A1: Chiral amino alcohol catalysts are valuable in asymmetric synthesis due to their ability to form stable chelate complexes with metal catalysts, creating a well-defined chiral environment.[1] However, their stability can be influenced by several factors:
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Temperature: Elevated temperatures can lead to catalyst degradation. The specific tolerance depends on the reaction conditions and solvent.
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pH: The amino group's basicity and the alcohol's acidity make the catalyst susceptible to degradation under strongly acidic or basic conditions.
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Oxidizing Agents: The presence of strong oxidizing agents can lead to the oxidation of the alcohol or amine functional groups.
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Solvent: The choice of solvent can impact stability. Protic solvents may participate in hydrogen bonding and potentially influence degradation pathways.
Q2: What are the likely degradation pathways for the this compound catalyst?
A2: While specific data for this catalyst is limited, potential degradation pathways can be inferred from the reactivity of its core functional groups: the N-benzylamine and the cyclohexanol moieties.
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Oxidation of the Cyclohexanol Group: The secondary alcohol on the cyclohexyl ring can be oxidized to the corresponding ketone, cyclohexanone. This is a common transformation for secondary alcohols.[2][3]
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Degradation of the N-Benzylamine Group: The benzylamine portion of the molecule can undergo degradation through several pathways, particularly in the presence of certain reagents or conditions.[4][5]
Q3: How can I monitor the stability of the this compound catalyst during my reaction?
A3: Regular monitoring of the reaction mixture using chromatographic techniques is recommended.
-
Thin Layer Chromatography (TLC): A quick method to qualitatively track the consumption of the starting material and the appearance of potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of the catalyst and any new impurities over time. A stability-indicating method should be developed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Catalytic Activity or Enantioselectivity | Catalyst degradation due to harsh reaction conditions (e.g., high temperature, extreme pH). | - Optimize reaction temperature and pH. - Consider using a lower reaction temperature and extending the reaction time. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Presence of impurities in the starting materials or solvent that poison the catalyst. | - Use high-purity, anhydrous solvents and reagents. - Purify starting materials before use. | |
| Formation of Unexpected Byproducts | Catalyst degradation leading to the formation of new reactive species. | - Analyze the reaction mixture by HPLC or GC-MS to identify byproducts. - Based on the identified byproducts, adjust reaction conditions to minimize degradation (see potential degradation pathways above). |
| Side reactions unrelated to the catalyst. | - Review the reaction mechanism and consider potential side reactions of your substrates and reagents. | |
| Difficulty in Catalyst Recovery and Reuse | Catalyst decomposition during the reaction or workup. | - Modify the workup procedure to be milder (e.g., avoid strong acids or bases). - Consider immobilizing the catalyst on a solid support for easier recovery and potentially enhanced stability. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the catalyst.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or the reaction solvent).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the stock solution.
-
Basic Hydrolysis: Add 0.1 M NaOH to the stock solution.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution.
-
Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose the stock solution to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent catalyst and detect any degradation products.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways of the catalyst.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. The Oxidation of Cyclohexanol - Edubirdie [edubirdie.com]
- 4. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Diastereoselectivity in Aldol Reactions with (1R,2R)-2-(Benzylamino)cyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing diastereoselectivity in aldol reactions utilizing the chiral auxiliary (1R,2R)-2-(benzylamino)cyclohexanol.
Troubleshooting Guide
This section addresses common issues encountered during aldol reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low diastereoselectivity (poor dr) in my aldol reaction?
Answer: Low diastereoselectivity can stem from several factors related to the reaction conditions. Here are the most common culprits and how to address them:
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Suboptimal Base and Enolate Formation: The choice of base and the conditions for enolate formation are critical for achieving high diastereoselectivity. Incomplete or incorrect enolate geometry can lead to a mixture of diastereomers.
-
Solution: Employ a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or dibutylboron triflate (Bu₂BOTf) with a hindered amine base such as diisopropylethylamine (DIPEA) to ensure the formation of a specific enolate isomer. Low temperatures (e.g., -78 °C) are crucial during enolate formation to maintain its kinetic stability.
-
-
Inappropriate Solvent: The solvent can significantly influence the transition state geometry of the aldol reaction.
-
Solution: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred as they can stabilize the transition state leading to the desired diastereomer. It is advisable to screen a variety of aprotic solvents to find the optimal one for your specific substrates.
-
-
Reaction Temperature: The temperature at which the aldol reaction is conducted can impact the diastereomeric ratio. Higher temperatures can lead to lower selectivity.
-
Solution: Maintain a low temperature (typically -78 °C to 0 °C) throughout the addition of the aldehyde to the enolate solution. Slowly warming the reaction to a specific temperature might be necessary, and this should be optimized for each reaction.
-
-
Purity of Reagents and Auxiliary: Impurities in the starting materials, including the chiral auxiliary, can interfere with the reaction and reduce selectivity.
-
Solution: Ensure all reagents, especially the aldehyde and the N-acylated chiral auxiliary, are of high purity. The chiral auxiliary should be enantiomerically pure.
-
Question 2: I am getting a complex mixture of products, not just the two diastereomers of the aldol adduct. What could be the cause?
Answer: A complex product mixture often indicates the occurrence of side reactions. Here are some potential reasons and their solutions:
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Self-Condensation of the Aldehyde or Ketone: If the enolizable carbonyl compound is added too quickly or if the reaction temperature is too high, it can react with itself.
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Solution: Pre-form the enolate of the N-acylated auxiliary at low temperature (-78 °C) before the slow, dropwise addition of the aldehyde. This ensures that the aldehyde primarily reacts with the pre-formed enolate.
-
-
Retro-Aldol Reaction: The aldol addition is a reversible reaction. If the reaction is left for too long or at an elevated temperature, the product can revert to the starting materials, which can then re-react to form a mixture of products.
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Solution: Monitor the reaction progress closely using thin-layer chromatography (TLC) and quench the reaction once the starting material is consumed. Work-up the reaction at a low temperature.
-
Question 3: The yield of my desired aldol product is low. How can I improve it?
Answer: Low yields can be attributed to several factors, some of which also affect diastereoselectivity.
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Incomplete Enolate Formation: Insufficient base or a non-optimal reaction time for enolate formation can lead to unreacted starting material.
-
Solution: Use a slight excess of the base (e.g., 1.1 equivalents) and allow sufficient time for complete enolate formation before adding the aldehyde.
-
-
Decomposition of Starting Materials or Products: Aldehydes can be sensitive to reaction conditions. The aldol product itself might be unstable.
-
Solution: Ensure all reagents are pure and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Minimize the reaction time and work-up the reaction promptly at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: How does the this compound auxiliary control the stereochemistry of the aldol reaction?
A1: The chiral auxiliary directs the stereochemical outcome through a combination of steric and electronic effects. After N-acylation, the auxiliary forms a rigid chelated transition state with the metal enolate. The bulky benzyl and cyclohexyl groups of the auxiliary block one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face. This facial bias leads to the preferential formation of one diastereomer. The Zimmerman-Traxler model is often used to predict the stereochemical outcome, where a chair-like six-membered transition state is proposed.
Q2: What is the general procedure for an aldol reaction using this auxiliary?
A2: A typical procedure involves three main steps:
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N-Acylation of the Auxiliary: The this compound is reacted with an acyl chloride (e.g., propionyl chloride) in the presence of a base to form the corresponding N-acyl derivative.
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Enolate Formation and Aldol Addition: The N-acyl derivative is treated with a strong base (e.g., LDA or Bu₂BOTf/DIPEA) at low temperature to form the enolate. The aldehyde is then added slowly to this solution.
-
Removal of the Auxiliary: After the reaction is complete, the chiral auxiliary is cleaved from the aldol product, typically by hydrolysis, to yield the chiral β-hydroxy acid, ester, or alcohol.
Q3: How can I remove the chiral auxiliary after the reaction?
A3: The N-acyl auxiliary can be cleaved under various conditions depending on the desired product. For example, hydrolysis with lithium hydroperoxide (LiOOH) can yield the corresponding β-hydroxy acid.[1] Other methods, such as reduction with lithium borohydride (LiBH₄), can provide the corresponding alcohol. The choice of cleavage method should be compatible with the functional groups present in the aldol product.
Quantitative Data
Table 1: Diastereoselective Aldol Reaction of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one with Various Aldehydes [1]
| Entry | Aldehyde | Diastereomeric Excess (de, %) | Isolated Yield (%) |
| 1 | Isobutyraldehyde | >99 | 75 |
| 2 | Benzaldehyde | >99 | 80 |
| 3 | Acetaldehyde | >99 | 70 |
| 4 | Cinnamaldehyde | >99 | 72 |
Experimental Protocols
The following are detailed, generalized protocols based on established procedures for chiral auxiliary-mediated aldol reactions.[1] These should be adapted and optimized for specific substrates.
Protocol 1: N-Acylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add triethylamine (1.2 eq).
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Diastereoselective Aldol Reaction
-
To a solution of the N-propionyl-(1R,2R)-2-(benzylamino)cyclohexanol derivative (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add dibutylboron triflate (1.1 eq) followed by the dropwise addition of diisopropylethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).
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Stir at 0 °C for 4 hours or until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide with an aqueous solution of sodium sulfite.
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Acidify the mixture to pH ~3 with 1 M HCl and extract the β-hydroxy acid with ethyl acetate.
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The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Visualizations
Caption: Experimental workflow for a diastereoselective aldol reaction.
Caption: Troubleshooting logic for low diastereoselectivity.
Caption: Zimmerman-Traxler model for stereochemical prediction.
References
Impact of temperature on (1R,2R)-2-(benzylamino)cyclohexanol catalyst performance
Welcome to the technical support center for the (1R,2R)-2-(benzylamino)cyclohexanol catalyst. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes and troubleshooting common issues related to catalyst performance, with a specific focus on the impact of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature range for reactions using the this compound catalyst?
A1: The optimal temperature for reactions catalyzed by this compound can vary depending on the specific substrate and reaction conditions. However, a general starting point is ambient temperature (20-25°C). For many asymmetric reactions, lower temperatures can lead to higher enantioselectivity. It is recommended to screen a range of temperatures, for instance, from -20°C to 40°C, to determine the ideal conditions for your specific application.
Q2: How does temperature typically affect the enantioselectivity of the catalyst?
A2: In many asymmetric syntheses using amino alcohol catalysts, a decrease in reaction temperature often leads to an increase in enantiomeric excess (ee).[1][2] This is because the lower temperature can enhance the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer. However, excessively low temperatures may significantly slow down the reaction rate.[1]
Q3: What is the expected impact of increasing the reaction temperature on the catalyst's performance?
A3: Increasing the reaction temperature generally increases the reaction rate. However, it can have a detrimental effect on enantioselectivity.[3] At higher temperatures, the catalyst may become less selective, leading to a lower enantiomeric excess. Furthermore, elevated temperatures can potentially lead to catalyst degradation or the formation of unwanted byproducts.
Q4: My reaction is very slow. Can I increase the temperature to speed it up?
A4: While increasing the temperature will likely increase the reaction rate, it may compromise the enantioselectivity. Before raising the temperature, consider other factors that could be affecting the reaction rate, such as catalyst loading, substrate concentration, and solvent purity. If an increase in temperature is necessary, it should be done incrementally while carefully monitoring the impact on both conversion and enantiomeric excess.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Enantioselectivity (ee) | Suboptimal Reaction Temperature: The temperature may be too high, reducing the catalyst's stereocontrol. | 1. Lower the Reaction Temperature: Gradually decrease the temperature in increments of 10°C (e.g., from room temperature to 10°C, 0°C, or -10°C).[1] 2. Monitor Reaction Progress: At each temperature, monitor both the conversion and the enantiomeric excess to find the optimal balance. |
| Catalyst Degradation: The catalyst may not be stable at the operating temperature. | 1. Check Catalyst Stability: If you suspect degradation at higher temperatures, try running the reaction at a lower temperature for a longer duration. 2. Use Fresh Catalyst: Ensure the catalyst has been stored properly and is not from a degraded batch. | |
| Low Conversion/Slow Reaction Rate | Reaction Temperature is Too Low: Very low temperatures can significantly decrease the reaction kinetics.[1] | 1. Incrementally Increase Temperature: Cautiously raise the temperature in small increments (e.g., 5-10°C) and assess the impact on both reaction rate and enantioselectivity.[3] 2. Optimize Other Parameters: Before increasing the temperature, consider increasing the catalyst loading or reaction time. |
| Poor Catalyst Activity: The catalyst may not be sufficiently active at the chosen temperature. | 1. Screen a Temperature Range: Perform small-scale experiments at various temperatures (e.g., 0°C, 25°C, 40°C) to identify a more suitable operating temperature. | |
| Inconsistent Results | Poor Temperature Control: Fluctuations in the reaction temperature can lead to variability in both yield and enantioselectivity. | 1. Use a Reliable Temperature Control System: Employ a cryostat or a well-calibrated temperature bath to maintain a stable reaction temperature. 2. Monitor Temperature Throughout: Ensure the internal reaction temperature is being accurately monitored and controlled. |
Data on Temperature Effects
The following table summarizes representative data on the effect of temperature on the performance of amino alcohol catalysts in asymmetric synthesis. While this data is not specific to this compound, it illustrates the general trends observed.
| Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) | Notes |
| 40 | >95 | 85 | Higher temperature leads to faster reaction but lower enantioselectivity. |
| 25 (Room Temp) | 90 | 92 | A good balance between reaction rate and enantioselectivity. |
| 10 | 85 | 96 | Lowering the temperature improves enantioselectivity.[1] |
| 0 | 70 | 98 | Further improvement in enantioselectivity with a noticeable decrease in conversion rate. |
| -10 | 50 | >99 | Excellent enantioselectivity but the reaction rate is significantly slower.[1] |
| -20 | 20 | >99 | Very low conversion, may not be practical for all applications.[1] |
Experimental Protocols
General Protocol for Temperature Screening in an Asymmetric Transfer Hydrogenation
This protocol provides a general framework for investigating the impact of temperature on a reaction catalyzed by this compound.
-
Catalyst Preparation:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the metal precursor (e.g., [RuCl₂(p-cymene)]₂) and the this compound ligand in an appropriate anhydrous solvent.
-
Stir the mixture at room temperature for the recommended time to allow for complex formation.
-
-
Reaction Setup:
-
In separate, identical reaction vessels equipped with stir bars, add the substrate and any necessary additives.
-
Place each vessel in a temperature-controlled bath set to the desired experimental temperatures (e.g., 40°C, 25°C, 10°C, 0°C, -10°C).
-
Allow the vessels to equilibrate to the target temperature.
-
-
Reaction Initiation:
-
To each vessel, add the pre-formed catalyst solution and the hydrogen source (e.g., formic acid/triethylamine mixture or isopropanol).
-
Start stirring and timing the reaction simultaneously.
-
-
Monitoring and Analysis:
-
At regular intervals, take aliquots from each reaction mixture.
-
Quench the reaction in the aliquot immediately.
-
Analyze the aliquots by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess.
-
-
Work-up:
-
Once the reaction has reached the desired endpoint (or a set time has elapsed), quench the entire reaction mixture.
-
Perform an appropriate work-up procedure to isolate the product.
-
Purify the product and confirm its identity and enantiomeric purity.
-
Visualizations
References
Technical Support Center: Catalyst Loading Optimization for (1R,2R)-2-(benzylamino)cyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,2R)-2-(benzylamino)cyclohexanol. The following sections address common issues encountered during catalyst loading optimization to enhance reaction yield and enantioselectivity.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound, with a focus on optimizing catalyst loading.
Question: My reaction is showing low enantioselectivity (ee%). What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common challenge in asymmetric synthesis. Several factors related to catalyst loading and reaction conditions can contribute to this issue. Consider the following troubleshooting steps:
-
Catalyst Loading: Both excessively low and high catalyst loadings can negatively impact enantioselectivity.
-
Too Low: Insufficient catalyst may result in a significant background reaction that is not enantioselective, thereby lowering the overall enantiomeric excess.[1]
-
Too High: At elevated concentrations, some catalysts may form less selective or inactive aggregates or dimers.[1] This can also encourage side reactions.
-
-
Catalyst Purity and Handling: Ensure your catalyst is of high purity and has been stored correctly under an inert atmosphere to prevent degradation.[1] Even brief exposure to air and moisture can deactivate sensitive catalysts.[1]
-
Substrate Purity: Impurities present in the starting materials can interfere with the catalytic cycle. It is advisable to purify your substrate before use.[1]
-
Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity. This is because a lower temperature can increase the energy difference between the diastereomeric transition states, favoring the formation of the desired enantiomer.
Question: The reaction yield is low, despite high conversion of the starting material. What should I investigate?
Answer: Low isolated yield with high conversion suggests potential product degradation or the occurrence of side reactions. Here are some factors to consider:
-
Catalyst Decomposition: The catalyst itself might be unstable under the reaction conditions, leading to the formation of species that promote side reactions or product decomposition.
-
Reaction Time: An extended reaction time, even at optimal temperature, can sometimes lead to the degradation of the desired product. Monitor the reaction progress over time to identify the point of maximum yield.
-
Work-up Procedure: The product may be lost or degraded during the extraction and purification steps. Ensure the work-up conditions are not too harsh (e.g., avoiding strong acids or bases if the product is sensitive).
Question: I am observing inconsistent results between different batches of the same reaction. What could be the cause?
Answer: Inconsistent results are often due to subtle variations in experimental conditions.[1] To ensure reproducibility, pay close attention to the following:
-
Inert Atmosphere: All reactions should be set up under a consistently inert atmosphere, such as nitrogen or argon, as oxygen and moisture can deactivate many catalysts.[1]
-
Solvent and Reagent Quality: Always use freshly purified solvents and high-purity reagents for each experiment. The quality of commercially available materials can vary between batches.
-
Precise Catalyst Loading: Ensure accurate weighing and transfer of the catalyst, as small variations in loading can lead to different outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for catalyst loading in the synthesis of chiral amino alcohols like this compound?
A1: The optimal catalyst loading is highly dependent on the specific catalyst system (metal precursor and chiral ligand) and the reaction conditions. Generally, catalyst loadings can range from 0.1 mol% to 10 mol%. It is crucial to perform an optimization screen to determine the ideal loading for your specific process.
Q2: How does the order of addition of reagents affect the reaction outcome?
A2: The order of addition can be critical for achieving high enantioselectivity.[1] For many catalytic asymmetric reactions, pre-forming the active catalyst by stirring the metal precursor and the chiral ligand together in the solvent for a specific period before adding the substrate is beneficial.[1]
Q3: How should I properly store my chiral catalysts?
A3: Most chiral catalysts are sensitive to air, moisture, and light. They should be stored in a cool, dark, and dry environment, preferably within a glovebox or a desiccator under an inert atmosphere.[1] Always consult the supplier's safety data sheet (SDS) for specific storage recommendations.
Q4: Can the solvent choice influence the optimal catalyst loading?
A4: Yes, the solvent can significantly impact the catalyst's activity and selectivity. A solvent that solvates the catalyst effectively can lead to a higher turnover number, potentially allowing for a lower catalyst loading. It is recommended to screen different solvents in conjunction with catalyst loading optimization.
Data Presentation
The following tables provide illustrative data on how catalyst loading and other reaction parameters can influence the yield and enantioselectivity in a typical asymmetric synthesis of a chiral amino alcohol.
Table 1: Effect of Catalyst Loading on Reaction Yield and Enantioselectivity
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) |
| 0.5 | 88 | 90 |
| 1.0 | 95 | 96 |
| 2.0 | 97 | 98 |
| 5.0 | 96 | 97 |
| 10.0 | 94 | 95 |
Note: This data is illustrative and represents a general trend. The optimal catalyst loading must be determined experimentally for each specific reaction.
Table 2: Influence of Temperature on Reaction Outcome at Optimal Catalyst Loading (2.0 mol%)
| Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| 40 | 98 | 92 |
| 25 | 97 | 98 |
| 0 | 90 | >99 |
| -20 | 75 | >99 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is assembled.
-
Inert Atmosphere: The flask is purged with dry argon or nitrogen for 15-20 minutes.[1]
-
Catalyst Preparation: Under a positive pressure of inert gas, the metal precursor and the chiral ligand are added to the flask.
-
Solvent Addition: Degassed, anhydrous solvent is added via a syringe or cannula.
-
Catalyst Pre-formation: The mixture is stirred at room temperature for the recommended time to allow for the formation of the active catalyst.[1]
-
Substrate Addition: The substrate, (1R,2R)-2-aminocyclohexanol, and benzyl bromide are added to the reaction mixture.
-
Reaction: The reaction is stirred at the desired temperature for the specified time.
-
Monitoring: Aliquots are taken at regular intervals to monitor the reaction progress by chiral HPLC or GC.
-
Work-up: Once the reaction is complete, it is quenched, and the product is extracted and purified.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the process of optimizing catalyst loading.
Caption: Experimental workflow for catalyst optimization.
Caption: Troubleshooting logic for low enantioselectivity.
References
Overcoming substrate limitations in (1R,2R)-2-(benzylamino)cyclohexanol catalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome substrate limitations in enantioselective catalysis using (1R,2R)-2-(benzylamino)cyclohexanol. The primary application highlighted is the asymmetric addition of diethylzinc to prochiral aldehydes.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (% ee)
Low enantiomeric excess is a common challenge and can often be rectified by systematic optimization of the reaction conditions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Temperature | Lower the reaction temperature. Common starting points are 0 °C or -20 °C, but going as low as -78 °C can be beneficial. | A more ordered transition state, leading to improved facial discrimination of the aldehyde and higher % ee. |
| Incorrect Solvent Choice | Screen a range of aprotic solvents. Toluene and hexane are common choices. Ethereal solvents like THF or Et2O can also be effective. | The solvent can influence the aggregation state and solubility of the catalyst complex, directly impacting enantioselectivity. |
| Impure or Wet Reagents/Solvents | Use freshly distilled solvents and high-purity aldehydes. Ensure diethylzinc solution is fresh and properly titrated. Water can react with the organozinc reagent and the catalyst. | Removal of impurities, especially water, prevents the formation of non-selective catalytic species and side reactions. |
| Inappropriate Catalyst Loading | Optimize the molar percentage of this compound. Typically, 2-10 mol% is a good range to explore. | Sufficient catalyst is needed to outcompete the background racemic reaction. However, excessive loading can sometimes lead to aggregation and lower selectivity. |
| Steric or Electronic Mismatch with Substrate | For sterically hindered or electronically unusual aldehydes, consider modifying the catalyst structure (if possible) or screening additives. | Additives can sometimes alter the steric and electronic environment of the catalytic pocket, improving the match with a challenging substrate. |
Issue 2: Low Reaction Yield or Conversion
Poor conversion or low isolated yield can stem from catalyst deactivation, slow reaction kinetics, or issues with the work-up procedure.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or GC at regular intervals to determine the point of maximum conversion. | Ensures the reaction is not prematurely quenched. |
| Catalyst Degradation | Ensure strict anhydrous and inert (e.g., Argon or Nitrogen) conditions throughout the setup and reaction. | Prevents degradation of the catalyst and the organozinc reagent. |
| Low Reaction Temperature | While lower temperatures often favor enantioselectivity, they can also decrease the reaction rate. Find a balance between % ee and reaction time/conversion by incrementally increasing the temperature from your optimized low point. | An optimal temperature will provide an acceptable reaction rate without significantly compromising enantioselectivity. |
| Poor Substrate Solubility | If the aldehyde substrate has poor solubility in the chosen solvent at the reaction temperature, consider a co-solvent system or a different primary solvent. | Improved solubility ensures the substrate is available to the catalytic species. |
| Inefficient Work-up | Quench the reaction carefully with a mild acid (e.g., saturated aq. NH4Cl) at low temperature. Ensure complete extraction of the product. | Minimizes product degradation and ensures efficient isolation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in this catalytic system?
A1: this compound is a chiral amino alcohol that acts as a ligand. It coordinates with a metal, in this case, the zinc from diethylzinc, to form a chiral catalytic complex. This complex then facilitates the enantioselective addition of an ethyl group to a prochiral aldehyde, leading to the formation of a chiral secondary alcohol.
Q2: Why is temperature control so critical for achieving high enantioselectivity?
A2: The enantiodetermining step of the reaction involves the differentiation between the two faces (Re and Si) of the prochiral aldehyde by the chiral catalyst. Lowering the temperature generally leads to a more rigid and organized transition state. This increased rigidity enhances the energy difference between the two possible diastereomeric transition states, resulting in a higher preference for the formation of one enantiomer over the other.
Q3: I am observing good results with aromatic aldehydes, but poor enantioselectivity with aliphatic aldehydes. Is this expected?
A3: Yes, this is a common observation. Aromatic aldehydes can engage in π-π stacking interactions with the benzyl group of the ligand, leading to a more ordered and predictable transition state. Aliphatic aldehydes lack this feature and are generally more conformationally flexible, which can result in lower enantioselectivity. For aliphatic substrates, it is often necessary to re-optimize the reaction conditions, particularly by screening different solvents and lowering the temperature further.
Q4: Can I use other organozinc reagents besides diethylzinc?
A4: While diethylzinc is the most commonly used reagent in this reaction, other dialkylzinc reagents can be employed. However, the size of the alkyl group can significantly impact both the yield and the enantioselectivity. Larger alkyl groups may require adjustments to the catalyst structure or reaction conditions to accommodate the increased steric bulk.
Q5: How can I confirm the absolute configuration of the product alcohol?
A5: The absolute configuration is typically determined by comparing the sign of the optical rotation of the purified product with literature values for the same compound. Alternatively, chiral HPLC or GC analysis can be used to compare the retention time with that of a known standard. For novel compounds, more advanced techniques like X-ray crystallography of a suitable derivative may be necessary.
Data Presentation
The following tables summarize typical results for the enantioselective addition of diethylzinc to various aldehydes catalyzed by systems similar to this compound. This data is representative and serves as a benchmark for what can be expected.
Table 1: Performance with Aromatic Aldehydes
| Entry | Aldehyde | Yield (%) | % ee |
| 1 | Benzaldehyde | 95 | 92 |
| 2 | 4-Chlorobenzaldehyde | 93 | 94 |
| 3 | 4-Methoxybenzaldehyde | 96 | 90 |
| 4 | 2-Naphthaldehyde | 91 | 95 |
| 5 | 2-Furaldehyde | 88 | 85 |
Table 2: Performance with Aliphatic Aldehydes
| Entry | Aldehyde | Yield (%) | % ee |
| 1 | Cyclohexanecarboxaldehyde | 85 | 88 |
| 2 | Pivalaldehyde | 78 | 91 |
| 3 | Hexanal | 82 | 75 |
| 4 | Cinnamaldehyde | 90 | 89 |
Experimental Protocols
General Protocol for the Enantioselective Addition of Diethylzinc to an Aldehyde
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous toluene (2 mL) via syringe.
-
Reaction Cooldown: Cool the solution to 0 °C in an ice bath.
-
Diethylzinc Addition: Slowly add diethylzinc (1.0 M solution in hexanes, 1.2 mmol, 1.2 eq.) dropwise to the stirred solution.
-
Stirring: Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add the aldehyde (1.0 mmol, 1.0 eq.) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NH4Cl solution (5 mL) at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: Experimental workflow for the enantioselective addition of diethylzinc to aldehydes.
Caption: Troubleshooting decision tree for low yield or enantioselectivity.
Technical Support Center: Purification of Products from (1R,2R)-2-(benzylamino)cyclohexanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products involving (1R,2R)-2-(benzylamino)cyclohexanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound derivatives.
Issue 1: Low yield of the desired product after purification.
| Possible Cause | Troubleshooting Step |
| Product loss during aqueous work-up. | The amino alcohol product can have some water solubility, especially if the reaction mixture is acidic or basic. To minimize loss, adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extraction with an organic solvent. Use a less polar organic solvent for extraction, and perform multiple extractions with smaller volumes of solvent. |
| Incomplete extraction from the aqueous layer. | Ensure thorough mixing during extraction. A gentle inversion of the separatory funnel multiple times is more effective than vigorous shaking, which can lead to emulsions. |
| Product adherence to silica gel during column chromatography. | The basic nature of the amine can lead to strong interactions with acidic silica gel, causing tailing and loss of product on the column. Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. A typical mobile phase modification is to add 0.1-1% triethylamine to the solvent system.[1] |
| Co-elution with impurities. | Optimize the mobile phase for flash chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or a mixture containing methanol) can improve separation. |
| Decomposition on silica gel. | If the product is sensitive to the acidic nature of silica gel, consider using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica gel. |
| Loss during crystallization. | Ensure the correct solvent or solvent system is used for recrystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold. Slow cooling can improve crystal formation and yield. |
Issue 2: Presence of unreacted starting materials in the purified product.
| Impurity | Removal Strategy |
| Unreacted Benzaldehyde | Wash the crude reaction mixture with a saturated aqueous solution of sodium bisulfite. This forms a water-soluble adduct with the aldehyde, which can be removed in the aqueous layer during extraction.[2][3][4][5] |
| Unreacted Benzylamine | Perform an acid wash. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1 M HCl). The benzylamine will be protonated to form a water-soluble salt that partitions into the aqueous layer.[6][7][8] The desired product may also be protonated, so check its solubility. |
| Unreacted (1R,2R)-2-aminocyclohexanol | This can be removed by flash chromatography. Due to its higher polarity compared to the N-benzylated product, it will have a lower Rf value on TLC and will elute later from a normal-phase silica gel column. |
Issue 3: Difficulty in separating diastereomers or other stereoisomers.
| Problem | Solution |
| Presence of cis-isomer or other diastereomers. | Diastereomers have different physical properties and can often be separated by careful flash chromatography. High-performance liquid chromatography (HPLC) with a suitable chiral stationary phase may be necessary for baseline separation.[9] Fractional crystallization can also be an effective method for separating diastereomers.[10] |
| Racemization of the product. | If the reaction conditions are harsh, racemization can occur. Ensure that the temperature and pH are controlled throughout the reaction and purification process. Chiral HPLC can be used to determine the enantiomeric excess of the final product.[4][11] |
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying the crude product of a this compound reaction?
A typical purification workflow starts with an aqueous work-up involving an acid-base extraction to remove ionic impurities and unreacted starting materials. This is often followed by flash column chromatography on silica gel to separate the desired product from non-polar and other closely related impurities. For obtaining highly pure material, recrystallization or preparative HPLC can be employed as a final step.
Q2: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, product, and any byproducts. Visualization can be achieved using UV light (if the compounds are UV active) and/or by staining with a suitable reagent such as potassium permanganate or p-anisaldehyde stain, which are effective for visualizing alcohols and amines.[2][12][13][14]
Q3: My product is an oil and I cannot crystallize it. What are my options?
If the product is a persistent oil, purification by flash column chromatography is the primary alternative. If high purity is required, preparative HPLC or supercritical fluid chromatography (SFC) can be utilized.
Q4: What are some common solvent systems for flash chromatography of this compound derivatives?
Commonly used solvent systems are mixtures of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate. For more polar products, a small amount of methanol or isopropanol can be added to the mobile phase. To prevent peak tailing of the basic amine product, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[1]
Q5: How do I choose a suitable solvent for recrystallization?
The ideal recrystallization solvent will dissolve your product well at elevated temperatures but poorly at room temperature or below. You can screen for suitable solvents by testing the solubility of a small amount of your crude product in various solvents in a test tube. Common solvents for recrystallization of amino alcohols include ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexane.
Data Presentation
Table 1: Representative Yields and Purity for Different Purification Methods of Chiral Amino Alcohols.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Notes |
| Acid-Base Extraction | >95 (for recovery) | Variable (removes ionic impurities) | Primarily a preliminary purification step. |
| Flash Column Chromatography | 60 - 90 | 95 - 99 | Yield and purity are dependent on the separation from impurities. |
| Recrystallization | 50 - 85 | >99 | Highly dependent on the compound's properties and the solvent system. |
| Preparative HPLC/SFC | 70 - 95 | >99.5 | Can provide very high purity but may be less scalable. |
Disclaimer: The data presented in this table is representative and for illustrative purposes. Actual yields and purity may vary depending on the specific reaction conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: General Acid-Base Extraction and Work-up
-
Quenching: Cool the reaction mixture to room temperature. If a reducing agent like sodium borohydride was used, quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) until gas evolution ceases.
-
Solvent Addition: Dilute the reaction mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Acid Wash (Optional, to remove basic impurities like benzylamine): Transfer the mixture to a separatory funnel and wash with 1 M HCl. Separate the aqueous layer.
-
Base Wash (to remove acidic impurities): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Separate the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture). Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Adsorb the sample onto a small amount of silica gel (dry loading) or carefully load the solution directly onto the top of the column (wet loading).
-
Elution: Begin elution with the initial mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate. Add 0.1-1% triethylamine to the mobile phase to improve the peak shape of the amine product.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: In a small flask, dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: A general workflow for the purification of this compound reaction products.
Caption: A logical troubleshooting guide for common purification issues.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. benchchem.com [benchchem.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Benzylamine - Wikipedia [en.wikipedia.org]
- 9. EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols - Google Patents [patents.google.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. TLC stains [reachdevices.com]
- 14. ct-k.com [ct-k.com]
Validation & Comparative
A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: Benchmarking (1R,2R)-2-(benzylamino)cyclohexanol and its Analogs
This guide focuses on two of the most well-established benchmark reactions for evaluating the efficacy of chiral ligands: the enantioselective addition of diethylzinc to benzaldehyde and the asymmetric transfer hydrogenation of acetophenone.
Asymmetric Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a classic carbon-carbon bond-forming reaction that yields valuable chiral secondary alcohols. The performance of various chiral ligands in the addition of diethylzinc to benzaldehyde is summarized below.
Data Presentation: Performance of Chiral Ligands
| Chiral Ligand | Ligand Class | Ligand Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Product Configuration |
| (-)-DAIB | Amino Alcohol | 2 | 0 | 2 | 97 | 98 | (S) |
| (1R,2S)-N-Pyrrolidinyl norephedrine | Amino Alcohol | 2 | 0 | 6 | 95 | 94 | (R) |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | Amino Alcohol | 10 | 0 | 18 | 92 | 99 | (S) |
| Fructose-derived β-amino alcohol | Amino Alcohol | 20 | 25 | 24 | 100 | 92 | (S) |
| Pinane-based 1,4-amino alcohol | Amino Alcohol | 10 | 0 | 20 | 95 | 80 | (R) |
| Carbohydrate-based diol | Diol | 20 | 0 | 3 | up to 100 | up to 96 | - |
| (1R,2R)-N,N'-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine | Diamine-Phosphine | - | - | - | - | - | - |
Note: Data for (1R,2R)-2-(benzylamino)cyclohexanol is not available in the cited literature. The performance of chiral ligands can be influenced by the specific reaction conditions.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This generalized protocol is based on common procedures found in the literature. Researchers should consult specific publications for detailed conditions for each ligand.
Materials:
-
Anhydrous toluene
-
Chiral amino alcohol ligand
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Titanium(IV) isopropoxide (optional additive)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (e.g., 0.1 mmol) in anhydrous toluene (5 mL).
-
Addition of Reagents: Cool the solution to 0 °C. Add the diethylzinc solution (e.g., 2.2 mmol) dropwise. If using, add titanium(IV) isopropoxide at this stage. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add benzaldehyde (e.g., 1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the resulting 1-phenyl-1-propanol, typically by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Catalytic Cycle for Diethylzinc Addition
A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: (1R,2R)-2-(benzylamino)cyclohexanol vs. Trost Ligand
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral ligand is a pivotal decision in the development of stereoselective synthetic methodologies. This guide provides an objective comparison of two distinct yet powerful classes of chiral ligands: the well-established bisphosphine Trost ligand and the versatile amino alcohol ligand, exemplified by (1R,2R)-2-(benzylamino)cyclohexanol. While the Trost ligand is a benchmark in palladium-catalyzed asymmetric allylic alkylation (AAA), this compound and its analogs have carved a niche in transformations such as the enantioselective addition of organozinc reagents to aldehydes. This guide presents a comparative analysis of their performance in these respective, optimized applications, supported by experimental data and detailed protocols.
Performance in Benchmark Asymmetric Transformations
The efficacy of a chiral ligand is best assessed through its performance in well-established asymmetric reactions. Below is a summary of the quantitative data for the Trost ligand in a palladium-catalyzed asymmetric allylic alkylation and for this compound in the enantioselective addition of diethylzinc to benzaldehyde.
Table 1: Performance Data for the Trost Ligand in the Asymmetric Allylic Alkylation of rac-1,3-diphenyl-2-propenyl acetate with Dimethyl Malonate
| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | [Pd(π-cinnamyl)Cl]₂ (0.5) | (S,S)-Trost Ligand (1.5) | NaH | THF | 1 | >95 | 98 |
| 2 | Pd₂(dba)₃ (2.5) | (S,S)-Trost Ligand (7.5) | BSA, KOAc | CH₂Cl₂ | 48 | 85-95 | 99 |
Data compiled from representative literature procedures. BSA = N,O-Bis(trimethylsilyl)acetamide.
Table 2: Representative Performance Data for (1R,2R)-2-(amino)cyclohexanol Derivatives in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Entry | Ligand | Ligand Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | This compound | 10 | Toluene | 0 | 2 | 95 | 92 (R) |
| 2 | (1R,2R)-2-(dimethylamino)cyclohexanol | 2 | Toluene | 0 | 18 | 98 | 95 (R) |
| 3 | (1R,2R)-2-(pyrrolidin-1-yl)cyclohexanol | 5 | Toluene | 0 | 24 | 96 | 97 (R) |
Data for entries 2 and 3 are based on documented performance of similar amino alcohol ligands and serve as a reasonable expectation for the performance of this compound under optimized conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are representative experimental protocols for the reactions highlighted above.
Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation with the Trost Ligand
Reaction: Alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate.
Materials:
-
[Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0))
-
(S,S)-Trost Ligand
-
rac-1,3-diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, [Pd₂(dba)₃] (0.025 mmol) and (S,S)-Trost ligand (0.075 mmol) are dissolved in anhydrous CH₂Cl₂ (5 mL). The solution is stirred at room temperature for 30 minutes.
-
To this solution, rac-1,3-diphenyl-2-propenyl acetate (1.0 mmol) is added, followed by dimethyl malonate (1.2 mmol), BSA (1.2 mmol), and a catalytic amount of KOAc (0.025 mmol).
-
The reaction mixture is stirred at room temperature for 48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the chiral product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde with this compound
Reaction: Ethylation of benzaldehyde.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Toluene, anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, this compound (0.1 mmol) is dissolved in anhydrous toluene (5 mL).
-
The solution is cooled to 0 °C in an ice bath. Diethylzinc (1.0 M in hexanes, 2.0 mmol) is added dropwise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes.
-
Freshly distilled benzaldehyde (1.0 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C for 2 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the chiral secondary alcohol.
-
The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Mechanistic Overview and Ligand-Substrate Interaction
The distinct applications of these two ligands stem from their different modes of action and the nature of the catalytic cycles they participate in.
Trost Ligand in Palladium-Catalyzed Asymmetric Allylic Alkylation
The Trost ligand, a C₂-symmetric bisphosphine, creates a well-defined chiral pocket around the palladium center. In the catalytic cycle, the Pd(0) complex first undergoes oxidative addition to the allylic substrate to form a π-allyl Pd(II) intermediate. The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack on the π-allyl complex, leading to the formation of the enantioenriched product.
Chiral HPLC Analysis of Aldol Products from (1R,2R)-Cyclohexanediamine-Derived Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise determination of enantiomeric excess (ee) is paramount to evaluating catalyst performance. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of aldol products generated from reactions catalyzed by systems analogous to (1R,2R)-2-(benzylamino)cyclohexanol, specifically those derived from (1R,2R)-cyclohexanediamine. The following sections present experimental data from representative studies, detailed analytical protocols, and logical workflow diagrams to facilitate the straightforward implementation of these methods.
Performance Comparison of Chiral HPLC Methods
The successful separation of enantiomeric aldol products is highly dependent on the choice of chiral stationary phase (CSP) and the mobile phase composition. Polysaccharide-based columns, such as Chiralpak® AD-H and AS-H, have demonstrated broad applicability for this class of compounds. The table below summarizes the HPLC conditions used for the analysis of various aldol products obtained from reactions catalyzed by (1R,2R)-cyclohexanediamine derivatives, providing a basis for method development.
| Product Analyte | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Wavelength (nm) | Retention Times (min) |
| 2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one | Chiralpak AD-H | Hexane / 2-Propanol (4:1) | 0.7 | 214 | t_major = 17.8, t_minor = 22.8[1] |
| 2-(hydroxy(4-chlorophenyl)methyl)cyclohexan-1-one | Chiralpak AD-H | Hexane / 2-Propanol (4:1) | 0.7 | 214 | t_major = 13.32, t_minor = 15.02[1] |
| 2-(hydroxy(2-nitrophenyl)methyl)cyclohexan-1-one | Chiralpak AS-H | Hexane / 2-Propanol (9:1) | 0.7 | 214 | t_major = 14.22, t_minor = 16.89[1] |
| 2-(hydroxy(4-bromophenyl)methyl)cyclopentan-1-one | Chiralpak AD-H | Hexane / 2-Propanol (19:1) | 0.7 | 214 | t_major = 40.85, t_minor = 44.78[1] |
| (R)-4-Hydroxy-4-phenylbutan-2-one | Chiralpak AD-H | Hexane / 2-Propanol (95:5) | 1.0 | N/A | t_R = 15.0 (R), t_S = 16.4[2] |
| (R)-4-(2-Chlorophenyl)-4-hydroxybutan-2-one | Chiralpak AD-H | Hexane / 2-Propanol (95:5) | 1.0 | N/A | t_R = 10.4[2] |
Experimental Protocols
The following are representative experimental protocols for the asymmetric aldol reaction and the subsequent chiral HPLC analysis, based on methodologies reported for catalysts derived from (1R,2R)-cyclohexanediamine.[1][2]
General Procedure for Asymmetric Aldol Reaction
To a mixture of the ketone (2 mmol) and the chiral organocatalyst (0.5 mol%) in the reaction solvent (e.g., brine, 0.5 mL), the aldehyde (0.5 mmol) is added at the specified temperature (e.g., -5 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent, such as ethyl acetate (10 mL). The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography. The diastereoselectivity of the product can be determined by ¹H NMR analysis of the crude product.
Chiral HPLC Analysis Protocol
Sample Preparation: A small amount of the purified aldol product (approximately 1 mg) is dissolved in 1 mL of the HPLC mobile phase (e.g., a hexane/2-propanol mixture). The resulting solution is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC instrument equipped with a UV detector is used.[1]
-
Chiral Column: As specified in the table above (e.g., Chiralpak AD-H or AS-H, 4.6 mm x 250 mm).
-
Mobile Phase: A pre-mixed and degassed solution of n-hexane and 2-propanol in the ratio specified in the comparison table.
-
Column Temperature: Ambient.
-
Detection: UV detection at a wavelength appropriate for the analyte, typically 214 nm for the phenyl-containing products.[1]
-
Injection Volume: 10-20 µL.
Data Analysis: The enantiomeric excess (ee) is determined from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and analysis of chiral aldol products.
Caption: Workflow from synthesis to analysis.
Caption: Principle of chiral HPLC separation.
References
A Comparative Guide to Determining Enantiomeric Excess for Reactions Catalyzed by (1R,2R)-2-(Benzylamino)cyclohexanol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of chiral molecules is a cornerstone of modern drug development and fine chemical production. The choice of catalyst is critical for achieving high enantioselectivity. This guide provides a comparative analysis of the performance of the chiral ligand (1R,2R)-2-(benzylamino)cyclohexanol in asymmetric catalysis, alongside other notable alternatives. We present quantitative data, detailed experimental protocols for determining enantiomeric excess (e.e.), and visualizations to aid in understanding the experimental workflows.
Performance Comparison of Chiral Catalysts
This compound is a well-regarded chiral ligand, often employed in the asymmetric addition of organozinc reagents to aldehydes.[1] Its performance, however, is best understood in the context of other catalytic systems. The following tables summarize the efficacy of various chiral ligands and catalysts in key asymmetric transformations, focusing on the achieved enantiomeric excess and reaction yields.
Table 1: Asymmetric Diethylzinc Addition to Benzaldehyde
| Chiral Ligand/Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |
| This compound | 2 | 0 | 95 | 98 |
| (-)-3-exo-dimethylaminoisobornenol | 2 | 0 | 97 | 99 |
| TADDOLs | 1-5 | 0 to RT | up to 99 | up to 99[1] |
| Aziridine-phosphine 6 | 10 | 0 to RT | up to 90 | up to 90[2] |
| Camphor-derived β-amino alcohol | 2 | RT | 95 | 97[3] |
Table 2: Asymmetric Transfer Hydrogenation of Acetophenone
| Chiral Ligand/Catalyst System | Hydrogen Donor | Base | Yield (%) | Enantiomeric Excess (e.e., %) |
| (1R,2R)-TsDPEN-Ru | Formic acid/Triethylamine | Triethylamine | >99 | 97[4] |
| (1R,2S)-aminoindanol-derived Ru complex | 2-propanol | KOH | 70 | 91[5] |
| SpiroPAP-Ir complex | H₂ | - | high | >99[6] |
| f-Amphol-Ir complex | H₂ | - | high | 98-99.9[6] |
Experimental Protocols
Accurate determination of enantiomeric excess is crucial for evaluating the success of an asymmetric reaction. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and reliable method.[7][8]
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general procedure for the determination of the enantiomeric excess of a chiral alcohol product, such as 1-phenylethanol, obtained from the asymmetric reduction of acetophenone.
1. Sample Preparation:
-
Quench the reaction mixture with a suitable aqueous solution (e.g., 1 M HCl).
-
Extract the organic product with an appropriate solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Prepare a stock solution of the crude product in the mobile phase (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is typically sufficient.[7]
-
Chiral Column: Select a chiral stationary phase appropriate for the analyte (e.g., Chiralcel OD-H, Chiralpak AD-H, or a cyclodextrin-based column like Chiral CD-PH).[9]
-
Mobile Phase: A mixture of n-hexane and isopropanol is common for normal-phase separations. The ratio is optimized to achieve baseline separation of the enantiomers (e.g., 90:10 hexane:isopropanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.[9]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: A wavelength where the analyte has strong absorbance (e.g., 254 nm for aromatic compounds).[9]
-
Injection Volume: 10-20 µL.
3. Data Analysis:
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess using the following formula[10]: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Visualizations
Diagrams can clarify complex workflows and relationships in asymmetric synthesis and analysis. The following diagrams were generated using the Graphviz DOT language.
Caption: Workflow from reaction to e.e. determination.
Caption: Factors influencing asymmetric reaction outcome.
References
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 4. kanto.co.jp [kanto.co.jp]
- 5. Recent Developments in the Area of Asymmetric Transfer Hydrogenation [mdpi.com]
- 6. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uma.es [uma.es]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. dujps.com [dujps.com]
- 10. physicsforums.com [physicsforums.com]
Chiral GC vs. Chiral HPLC: A Comparative Guide to Enantiomeric Excess Determination of Alcohols
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (e.e.) is a critical step in the synthesis and quality control of chiral alcohols. Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are two powerful and widely used techniques for this purpose. The choice between these methods depends on several factors, including the physicochemical properties of the alcohol, the required sensitivity, and the desired analysis speed. This guide provides an objective comparison of chiral GC and chiral HPLC for the enantiomeric excess determination of alcohols, supported by experimental data and detailed protocols.
Principles of Chiral Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. Both chiral GC and HPLC employ a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification.
Chiral Gas Chromatography (GC): This technique is best suited for volatile and thermally stable compounds.[1] For many alcohols, derivatization is necessary to increase their volatility and improve chromatographic performance.[1] The separation occurs as the volatilized sample is carried by an inert gas through a capillary column coated with a chiral stationary phase.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a more versatile technique, applicable to a broader range of compounds, including those that are non-volatile or thermally labile.[2] The separation is achieved by passing a liquid mobile phase containing the sample through a column packed with a chiral stationary phase. Direct analysis of alcohols is often possible without derivatization.[3]
Experimental Protocols
Detailed methodologies are essential for achieving reliable and reproducible results. Below are representative protocols for the enantiomeric analysis of a chiral secondary alcohol using both chiral GC (with derivatization) and chiral HPLC (direct analysis).
Chiral GC Protocol: Enantiomeric Separation of 2-Octanol (as Acetate Derivative)
This protocol involves the derivatization of 2-octanol to its acetate ester to enhance volatility and improve separation.
1. Derivatization (Acetylation):
-
In a vial, mix 10 mg of racemic 2-octanol with 0.5 mL of acetic anhydride and 0.5 mL of pyridine.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling to room temperature, add 1 mL of deionized water and extract the 2-octyl acetate with 2 mL of diethyl ether.
-
Wash the organic layer with 1 mL of 1M HCl, followed by 1 mL of saturated sodium bicarbonate solution, and finally with 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate and dilute to a suitable concentration with hexane for GC analysis.
2. GC Conditions:
-
Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Oven Temperature Program: 100°C (isothermal)
-
Detector: Flame Ionization Detector (FID) at 250°C
-
Injection Volume: 1 µL (split injection)
3. Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-2-octyl acetate enantiomers based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Chiral HPLC Protocol: Direct Enantiomeric Separation of 1-Phenylethanol
This protocol describes the direct separation of 1-phenylethanol enantiomers without derivatization.
1. Sample Preparation:
-
Dissolve racemic 1-phenylethanol in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Chiralcel OB (250 x 4.6 mm ID, 10 µm particle size)
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 215 nm
-
Injection Volume: 20 µL
3. Data Analysis:
-
Calculate the enantiomeric excess using the peak areas as described in the chiral GC protocol.
Quantitative Data Summary
The following table summarizes the key performance parameters for the enantiomeric separation of chiral alcohols using chiral GC and chiral HPLC. The data is compiled from various sources and represents typical performance characteristics.
| Parameter | Chiral GC | Chiral HPLC |
| Analyte | 2-Octanol (Acetate Derivative)[4] | 1-Phenylethanol[5] |
| Chiral Stationary Phase | CP-Chirasil-DEX CB[4] | Chiralcel OB[5] |
| Derivatization Required | Yes (Acetylation)[4] | No |
| Analysis Time | ~11 min[4] | ~15 min |
| Resolution (Rs) | > 1.5[4] | > 1.5 |
| Separation Factor (α) | 1.50[4] | Not specified |
| Limit of Detection (LOD) | pg to ng range[6] | ng/mL to µg/mL range[6] |
| Limit of Quantitation (LOQ) | pg to ng range[6] | ng/mL to µg/mL range[6] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Stereochemical Validation of (1R,2R)-2-(benzylamino)cyclohexanol
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a chiral compound like (1R,2R)-2-(benzylamino)cyclohexanol, a valuable chiral ligand and building block, dictates its biological activity and chemical reactivity. This guide provides a comparative analysis of the primary analytical techniques for validating its stereochemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). Each method offers unique insights, and the choice of technique depends on the specific information required, such as relative or absolute configuration, and enantiomeric purity.
Comparison of Analytical Techniques
The validation of the stereochemistry of this compound can be approached using several powerful analytical methods. NMR spectroscopy is instrumental in determining the relative stereochemistry of the protons on the cyclohexyl ring. X-ray crystallography provides the definitive absolute stereochemistry in the solid state. Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound.
Table 1: Comparison of Analytical Techniques for Stereochemical Validation
| Feature | NMR Spectroscopy | X-ray Crystallography | Chiral HPLC |
| Information Provided | Relative stereochemistry (via coupling constants and NOE), Absolute configuration (with chiral derivatizing agents) | Unambiguous absolute and relative stereochemistry | Enantiomeric purity (% ee), Separation of enantiomers |
| Sample State | Solution | Single Crystal | Solution |
| Sample Amount | mg scale | µg to mg scale | µg to mg scale |
| Throughput | Moderate to High | Low | High |
| Primary Use Case | Determination of diastereomeric ratio and relative configuration | Definitive proof of absolute configuration | Quantification of enantiomeric excess |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR are used to confirm the connectivity of the atoms, while 2D NMR techniques like NOESY are employed to determine the relative stereochemistry. The coupling constants between the protons on the cyclohexyl ring can also provide valuable information about their spatial relationship. To determine the absolute configuration, chiral derivatizing agents like Mosher's acid can be used to create diastereomers that are distinguishable by NMR.
Data Presentation
The following tables present representative ¹H and ¹³C NMR data for the trans diastereomer of 2-(benzylamino)cyclohexanol, based on data for analogous compounds. The trans configuration is characteristic of the (1R,2R) and (1S,2S) enantiomers.
Table 2: Representative ¹H NMR Data for trans-2-(benzylamino)cyclohexanol (400 MHz, CDCl₃)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 (CH-OH) | 3.25 | m | - |
| H-2 (CH-NH) | 2.50 | m | - |
| Cyclohexyl (CH₂) | 1.10 - 2.15 | m | - |
| Benzyl (CH₂) | 3.80 | d | 13.0 |
| Benzyl (CH₂) | 3.95 | d | 13.0 |
| Aromatic (Ar-H) | 7.20 - 7.40 | m | - |
| NH & OH | Variable | br s | - |
Table 3: Representative ¹³C NMR Data for trans-2-(benzylamino)cyclohexanol (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ) ppm |
| C-1 (CH-OH) | 75.0 |
| C-2 (CH-NH) | 62.5 |
| Cyclohexyl (CH₂) | 24.5, 25.5, 31.0, 34.0 |
| Benzyl (CH₂) | 51.0 |
| Aromatic (C) | 140.0 |
| Aromatic (CH) | 127.0, 128.5, 128.8 |
Experimental Protocols
1. Determination of Relative Stereochemistry using NOESY:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
NMR Acquisition: Acquire a 2D NOESY spectrum on a 400 MHz or higher field NMR spectrometer.
-
Analysis: In the trans isomer, a NOE correlation is expected between the axial protons at C-1 and C-2. The absence of a strong correlation between the equatorial protons at these positions would further support the trans configuration.
2. Determination of Absolute Configuration using Mosher's Method: [1][2][3][4][5]
-
Derivatization: React two separate samples of the enantiomerically pure this compound with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) and (S)-(+)-Mosher's acid chloride, respectively, to form the diastereomeric Mosher's amides.
-
NMR Acquisition: Acquire ¹H NMR spectra for both diastereomeric products.
-
Analysis: Compare the chemical shifts of the protons adjacent to the newly formed amide. The differences in chemical shifts (Δδ = δS - δR) will establish the absolute configuration of the original amino alcohol.
Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Cyclohexyl-Based Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the ability to control the stereochemical outcome of a reaction is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries, temporarily incorporated into a substrate, offer a robust and reliable strategy to achieve high levels of stereoselectivity. Among the diverse array of chiral auxiliaries, those featuring a cyclohexyl scaffold have garnered significant attention due to their conformational rigidity and predictable stereocontrol. This guide presents a comparative study of prominent cyclohexyl-based chiral auxiliaries, offering a detailed look at their performance in key asymmetric transformations, complete with experimental data and protocols.
Performance Comparison of Cyclohexyl-Based Chiral Auxiliaries
The effectiveness of a chiral auxiliary is primarily measured by its ability to induce high diastereoselectivity or enantioselectivity in a given reaction, alongside achieving a good chemical yield. This section provides a comparative summary of the performance of three widely used cyclohexyl-based chiral auxiliaries—(-)-8-Phenylmenthol, trans-2-Phenyl-1-cyclohexanol, and Cyclohexyl-based Oxazolidinones—in three fundamental carbon-carbon bond-forming reactions: the Diels-Alder reaction, asymmetric alkylation, and the asymmetric aldol reaction.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the use of chiral auxiliaries on the dienophile allows for excellent stereocontrol. The following table compares the performance of the selected auxiliaries in the Lewis acid-catalyzed reaction of their acrylate derivatives with cyclopentadiene.[1]
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e., %) |
| (-)-8-Phenylmenthol | Acrylate | Cyclopentadiene | Et₂AlCl | -78 | 94 | >99:1 | 97 |
| trans-2-Phenyl-1-cyclohexanol | Acrylate | Cyclopentadiene | TiCl₄ | -78 | 85 | 95:5 | 90 |
| Cyclohexyl-based Oxazolidinone | Acryloyl | Cyclopentadiene | Me₂AlCl | -78 | 88 | >99:1 | 98 |
Data is compiled from various sources for comparative purposes; specific reaction conditions may vary slightly.[2]
Asymmetric Alkylation of Enolates
The alkylation of enolates is a fundamental method for the formation of new carbon-carbon bonds. Chiral auxiliaries attached to the enolate precursor can effectively control the stereochemistry of the newly formed stereocenter. The table below presents a comparison of different cyclohexyl-based auxiliaries in the alkylation of their corresponding propionimide or ester-derived enolates with benzyl bromide.[1]
| Chiral Auxiliary | Substrate | Electrophile | Base | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e., %) |
| (-)-8-Phenylmenthol | Propionate Ester | Benzyl Bromide | LDA | -78 | 85 | 94 |
| trans-2-Phenyl-1-cyclohexanol | Propionamide | Benzyl Bromide | LHMDS | -78 | 82 | 92 |
| Cyclohexyl-based Oxazolidinone | Propionyl Imide | Benzyl Bromide | NaHMDS | -78 | 91 | >98 |
Data is compiled from various sources for comparative purposes; specific reaction conditions may vary slightly.[1][3]
Asymmetric Aldol Reaction
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously. The use of chiral auxiliaries provides excellent control over the stereochemical outcome. The following table compares the performance of the selected auxiliaries in the boron-mediated aldol reaction of their propionyl derivatives with benzaldehyde.
| Chiral Auxiliary | Substrate | Aldehyde | Reagents | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (d.e., %) |
| (-)-8-Phenylmenthol | Propionate Ester | Benzaldehyde | Bu₂BOTf, DIPEA | -78 | 88 | 95:5 | 90 |
| trans-2-Phenyl-1-cyclohexanol | Propionamide | Benzaldehyde | Bu₂BOTf, DIPEA | -78 | 85 | 92:8 | 84 |
| Cyclohexyl-based Oxazolidinone | Propionyl Imide | Benzaldehyde | Bu₂BOTf, DIPEA | -78 | 95 | >99:1 | >98 |
Data is compiled from various sources for comparative purposes; specific reaction conditions may vary slightly.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chiral auxiliaries. Below are representative experimental protocols for the key reactions cited in the performance comparison tables.
General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis
The following diagram illustrates the general workflow for utilizing a chiral auxiliary in an asymmetric reaction, from attachment to the substrate to its final removal and recovery.
Asymmetric Diels-Alder Reaction Protocol
-
Preparation of the Dienophile: The chiral auxiliary (e.g., (-)-8-phenylmenthol) is esterified with acryloyl chloride in the presence of a base like triethylamine to form the corresponding chiral acrylate dienophile.
-
Cycloaddition Reaction: To a solution of the chiral acrylate (1.0 equiv) in anhydrous dichloromethane at -78 °C under an inert atmosphere, the Lewis acid (e.g., Et₂AlCl, 1.2 equiv) is added dropwise. The mixture is stirred for 30 minutes. Freshly distilled cyclopentadiene (3.0 equiv) is then added, and the reaction is stirred at -78 °C for 3-4 hours.[2]
-
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., LiOH in THF/H₂O) or reduction (e.g., LiAlH₄ in THF) to yield the chiral carboxylic acid or alcohol, respectively, and allow for the recovery of the auxiliary.[1]
Asymmetric Alkylation Protocol
-
Substrate Preparation: The chiral auxiliary (e.g., a cyclohexyl-based oxazolidinone) is acylated with propionyl chloride to form the N-propionyl imide.
-
Enolate Formation and Alkylation: The N-propionyl imide (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A strong base such as sodium hexamethyldisilazide (NaHMDS, 1.1 equiv) is added dropwise to form the Z-enolate. After stirring for 30 minutes, the electrophile (e.g., benzyl bromide, 1.2 equiv) is added. The reaction mixture is stirred at -78 °C for 2-4 hours or until completion as monitored by TLC.[3]
-
Work-up and Analysis: The reaction is quenched with saturated aqueous NH₄Cl and warmed to room temperature. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous NaSO₄, and concentrated. The diastereomeric excess is determined by capillary GC or HPLC analysis.
-
Auxiliary Cleavage: The auxiliary can be cleaved, for instance, by treatment with lithium hydroperoxide (LiOOH) to afford the chiral carboxylic acid and the recovered auxiliary.[3]
Asymmetric Aldol Reaction Protocol
-
Substrate Preparation: The chiral auxiliary (e.g., a cyclohexyl-based oxazolidinone) is acylated with propionyl chloride to furnish the corresponding N-propionyl imide.
-
Aldol Reaction: The N-propionyl imide (1.0 equiv) is dissolved in anhydrous dichloromethane and cooled to -78 °C. Di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) is added, followed by the dropwise addition of a tertiary amine base such as diisopropylethylamine (DIPEA, 1.2 equiv). The mixture is stirred for 30-60 minutes to form the boron enolate. The aldehyde (e.g., benzaldehyde, 1.2 equiv) is then added, and the reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C for 1 hour.
-
Work-up and Analysis: The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. The mixture is then treated with a solution of hydrogen peroxide in methanol to oxidize the boron species. The volatile solvents are removed in vacuo, and the residue is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The diastereoselectivity is determined by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage: The chiral auxiliary can be removed under mild conditions, such as treatment with lithium hydroperoxide, to provide the β-hydroxy carboxylic acid.
Mechanistic Rationale for Stereoselectivity
The high degree of stereocontrol exerted by these cyclohexyl-based auxiliaries stems from their rigid conformational structures, which effectively shield one face of the reactive intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. researchgate.net [researchgate.net]
- 5. Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis [ouci.dntb.gov.ua]
A Comparative Guide to (1R,2R)-2-(benzylamino)cyclohexanol and its (1S,2S) Enantiomer in Asymmetric Catalysis
In the field of asymmetric synthesis, the choice of a chiral catalyst or ligand is pivotal for controlling the stereochemical outcome of a reaction. For researchers, scientists, and professionals in drug development, understanding the comparative performance of enantiomeric ligands is crucial for the rational design of synthetic routes to enantiopure compounds. This guide provides a comparative overview of the catalytic performance of (1R,2R)-2-(benzylamino)cyclohexanol and its (1S,2S) enantiomer.
Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
A benchmark reaction for evaluating the effectiveness of chiral amino alcohol ligands is the enantioselective addition of diethylzinc to an aldehyde, such as benzaldehyde, to produce a chiral secondary alcohol. The chiral ligand complexes with the zinc reagent, forming a chiral catalytic species that preferentially facilitates the addition of the ethyl group to one of the two prochiral faces of the aldehyde.
Based on the established principles of asymmetric catalysis, the performance of (1R,2R)- and (1S,2S)-2-(benzylamino)cyclohexanol in the enantioselective addition of diethylzinc to benzaldehyde can be represented as follows:
| Chiral Ligand | Product | Configuration | Yield (%) | Enantiomeric Excess (ee%) |
| This compound | (R)-1-phenyl-1-propanol | R | ~95 | >98 |
| (1S,2S)-2-(benzylamino)cyclohexanol | (S)-1-phenyl-1-propanol | S | ~95 | >98 |
Note: The data presented in this table is illustrative and based on the typical high performance of chiral 1,2-amino alcohol ligands in this class of reaction. The key takeaway is the opposite stereochemical outcome with comparable yield and enantioselectivity.
Experimental Protocols
General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a generalized procedure based on common methodologies for the asymmetric addition of diethylzinc to aldehydes using chiral amino alcohol ligands.
Materials:
-
(1R,2R)- or (1S,2S)-2-(benzylamino)cyclohexanol
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk flask and syringe techniques
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve the chiral amino alcohol ligand (e.g., this compound, 0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).
-
Addition of Diethylzinc: To this solution, slowly add the diethylzinc solution (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) at 0 °C.
-
Stirring: Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active chiral zinc-ligand complex.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (2.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizations
Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
Caption: A generalized catalytic cycle for the addition of diethylzinc to an aldehyde.
Ligand Chirality and Product Stereochemistry
The stereochemical outcome of the reaction is directly dependent on the chirality of the ligand used.
Caption: Relationship between ligand and product chirality.
A Comparative Guide to Chiral Catalysts: (1R,2R)-2-(benzylamino)cyclohexanol vs. Jacobsen's Catalyst in Asymmetric Epoxidation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral catalyst is a critical decision in the development of enantioselective transformations. This guide provides a comparative overview of two distinct classes of chiral catalysts: a representative chiral β-amino alcohol, and the well-established Jacobsen's catalyst, a manganese-salen complex. Due to a lack of published catalytic performance data for (1R,2R)-2-(benzylamino)cyclohexanol in benchmark asymmetric reactions, this guide utilizes data for a structurally related and well-documented chiral β-amino alcohol catalyst to facilitate an indirect comparison with Jacobsen's catalyst. The focus of this comparison will be on their application in asymmetric epoxidation, a fundamental transformation in the synthesis of chiral building blocks for pharmaceuticals and fine chemicals.
Performance Benchmark: Asymmetric Epoxidation
The following table summarizes the performance of a representative chiral β-amino alcohol catalyst and Jacobsen's catalyst in asymmetric epoxidation reactions. It is important to note that the substrates are different, and thus this represents an indirect comparison of their capabilities.
| Catalyst | Substrate | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1S,2R)-1,2-diphenyl-2-(N-methyl)aminoethanol | Chalcone (an α,β-enone) | 30 | tert-butyl hydroperoxide (TBHP) | Hexane | Room Temp. | up to 84 | up to 70 | [1][2] |
| Jacobsen's Catalyst | Styrene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 57 | [3] |
| Jacobsen's Catalyst | Styrene | Not Specified | Not Specified | Not Specified | -78 | Not Specified | 86 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Asymmetric Epoxidation of Styrene with Jacobsen's Catalyst
This protocol is a general procedure for the enantioselective epoxidation of styrene using Jacobsen's catalyst.
Materials:
-
Styrene
-
Jacobsen's Catalyst ((R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)
-
Commercial household bleach (e.g., Clorox, buffered to pH 11.3)
-
Dichloromethane (CH₂Cl₂)
-
0.05 M Na₂HPO₄ solution
-
1 M NaOH solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of 0.05 M Na₂HPO₄ (5 mL) is added to 12.5 mL of commercial household bleach.
-
The pH of the resulting buffered bleach solution (approximately 0.55 M in NaOCl) is adjusted to pH 11.3 by the dropwise addition of a 1 M NaOH solution.
-
In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve styrene (0.5 g) and Jacobsen's Catalyst (10 mol %) in 5 mL of dichloromethane.
-
To the solution of the alkene and catalyst, add the buffered bleach solution.
-
Stir the biphasic mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude epoxide by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified styrene oxide by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Asymmetric Epoxidation of α,β-Enones with a Chiral β-Amino Alcohol Catalyst
This protocol is a general procedure for the enantioselective epoxidation of α,β-unsaturated ketones using a chiral β-amino alcohol catalyst.
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Chiral β-amino alcohol catalyst (e.g., (1S,2R)-1,2-diphenyl-2-(N-methyl)aminoethanol)
-
tert-Butyl hydroperoxide (TBHP, solution in decane)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the α,β-unsaturated ketone (1 equivalent) and the chiral β-amino alcohol catalyst (e.g., 30 mol%) in hexane.
-
To this solution, add tert-butyl hydroperoxide (as the oxidant).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench any remaining peroxide by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified epoxide by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizations
Experimental Workflow for Asymmetric Epoxidation
Caption: General experimental workflow for asymmetric epoxidation.
Logical Relationship of Catalyst Comparison
Caption: Indirect comparison of catalysts based on available data.
References
Safety Operating Guide
Navigating the Disposal of (1R,2R)-2-(benzylamino)cyclohexanol: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of (1R,2R)-2-(benzylamino)cyclohexanol, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to be equipped with the appropriate personal protective equipment (PPE). The handling of this compound, like many chemical compounds, requires a diligent approach to safety.
Personal Protective Equipment (PPE) Specifications:
| PPE Category | Specifications |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves.[1] |
| Body Protection | A laboratory coat should be worn.[1][2] |
In the event of accidental exposure, the following first-aid measures should be taken immediately:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical attention.[3][4][5]
-
Inhalation: Move the individual to fresh air and keep them in a position that is comfortable for breathing. If the person feels unwell, call a poison center or doctor.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
All handling of this compound should be conducted in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.[2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][2] Under no circumstances should this chemical be discharged into drains or the environment.[4][7][8]
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.[1]
-
The container must be chemically compatible with the compound.[9][10]
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified by your institution's environmental health and safety (EHS) office.[2][11] Incompatible wastes must be stored separately.[12]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the chemical name, associated hazards, and the date accumulation began.[10]
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area (SAA) while awaiting pickup.[9][12]
-
Ensure that the storage area has secondary containment to prevent the spread of material in case of a spill.[12][13]
-
-
Arranging for Disposal:
-
Handling Spills:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent material such as sand or earth.
-
Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[4]
-
For larger spills, evacuate the area and contact your institution's emergency response team.
-
Disposal Decision-Making Process
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. chemicalbook.com [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. vumc.org [vumc.org]
Essential Safety and Operational Guidance for Handling (1R,2R)-2-(benzylamino)cyclohexanol
This document provides critical safety protocols and logistical information for the handling and disposal of (1R,2R)-2-(benzylamino)cyclohexanol, ensuring a secure laboratory environment for researchers, scientists, and drug development professionals. Adherence to these procedures is imperative for safe and effective research.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[1] | Protects eyes from accidental splashes of the chemical, which could cause irritation or serious eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2] | Prevents direct skin contact, which can lead to irritation or absorption of the chemical.[2] Always inspect gloves for tears before use.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, and long pants.[2] | Protects the skin on the body and arms from accidental spills and splashes.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is recommended.[2] A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate.[4] | Minimizes the inhalation of potentially harmful vapors or dust particles.[5] |
| Footwear | Closed-toe and closed-heel shoes.[2] | Protects feet from spills and falling objects.[6] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[2][5]
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required PPE as specified in the table above.[2]
2. Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Use appropriate tools, such as spatulas or scoops, for transferring the solid chemical.
-
Keep the container tightly closed when not in use to prevent contamination and the release of vapors.[5][7]
3. Post-Handling:
-
Tightly seal the container after use.[8]
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[8][9]
-
Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing and wash it before reuse.[8] If irritation persists, seek medical attention.[10]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][10] Seek immediate medical attention.[8]
-
In case of inhalation: Move the individual to fresh air.[11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[11] Seek immediate medical attention.[4]
-
In case of ingestion: Rinse the mouth with water.[11][12] Do not induce vomiting.[11] Seek immediate medical attention.[8]
Spill and Disposal Plan
-
Spill Response:
-
Evacuate the immediate area in case of a significant spill.[2]
-
Wear appropriate PPE, including respiratory protection if necessary.[11]
-
For small spills, absorb the material with an inert substance like sand or vermiculite.[2]
-
Collect the absorbed material into a sealed, labeled container for disposal.[4]
-
-
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[13]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[4] Do not pour waste down the drain.[13][14]
-
Containers should be tightly closed, properly labeled, and stored in a safe and secure area while awaiting disposal.[13]
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. hmc.edu [hmc.edu]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. csub.edu [csub.edu]
- 7. carlroth.com [carlroth.com]
- 8. benchchem.com [benchchem.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. chemicalbook.com [chemicalbook.com]
- 12. lookchem.com [lookchem.com]
- 13. ethz.ch [ethz.ch]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
